glycoprotein E, flavivirus
Description
Overview of Flaviviruses and Virion Architecture
Flaviviruses are small, spherical viruses, typically around 50 nanometers in diameter. nih.gov Their structure consists of a nucleocapsid core, which contains the viral RNA genome complexed with the capsid (C) protein. nih.gov This core is surrounded by a lipid bilayer derived from the host cell, in which two viral proteins are embedded: the membrane (M) protein and the prominent envelope (E) glycoprotein (B1211001). nih.govnih.gov In mature virions, 180 copies of the E protein are arranged in a herringbone pattern of 90 head-to-tail homodimers, forming a smooth, dense outer shell. mdpi.comasm.org This highly organized icosahedral lattice is crucial for the virus's stability and infectivity. nih.gov
Genomic Organization and Structural Protein Expression
The flavivirus genome is a single-stranded, positive-sense RNA molecule approximately 11 kilobases in length. nih.gov It contains a single open reading frame (ORF) that is translated into a large polyprotein. nih.govnih.gov This polyprotein is subsequently cleaved by a combination of viral and host cell proteases to yield three structural proteins (Capsid [C], pre-membrane/membrane [prM/M], and Envelope [E]) and at least seven non-structural (NS) proteins (NS1, NS2A, NS2B, NS3, NS4A, NS4B, and NS5). mdpi.commdpi.com The structural proteins are responsible for forming the virus particle, while the non-structural proteins are primarily involved in replicating the viral genome and counteracting the host's immune defenses. nih.gov The C protein packages the viral RNA, while the prM and E proteins are integral components of the viral envelope. nih.gov
Central Role of Glycoprotein E in the Flavivirus Life Cycle
The glycoprotein E is a class II fusion protein and a principal player in the flavivirus life cycle, involved in multiple critical processes. ontosight.ai
The initial step of infection, viral entry into a host cell, is mediated by the E protein. nih.govnih.gov It recognizes and binds to specific receptor molecules on the host cell surface, which can include heparan sulfate (B86663), C-type lectins like DC-SIGN, and other cell-type specific factors. nih.govmdpi.com This interaction facilitates the internalization of the virus particle into the cell through a process called clathrin-mediated endocytosis. nih.govmdpi.com The E protein's ability to bind to various receptors contributes to the broad range of cells and hosts that many flaviviruses can infect. nih.gov
Once inside an endosome, the acidic environment triggers a dramatic conformational change in the E protein. nih.govresearchgate.net The E protein homodimers dissociate, and the individual monomers rearrange to form stable, fusogenic trimers. nih.govresearchgate.net This rearrangement exposes a previously hidden fusion loop, a hydrophobic sequence within domain II of the E protein, which then inserts into the endosomal membrane. asm.orgresearchgate.net This process brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral nucleocapsid into the cytoplasm, where genome replication can begin. ontosight.aimdpi.com
The E protein is also essential for the assembly of new virus particles. nih.gov In conjunction with the prM protein, it forms the envelope of the nascent virion, which buds into the lumen of the endoplasmic reticulum. caister.com The interaction between the transmembrane domains of the E protein is believed to play a significant role in the stability and proper assembly of the viral particle. nih.gov The presence of prM during assembly is crucial as it acts as a chaperone, ensuring the correct folding of the E protein and preventing its premature fusion activity within the cell's secretory pathway. nih.gov
As the most exposed protein on the virion surface, the E protein is the primary target for the host's adaptive immune response, particularly for neutralizing antibodies. nih.govontosight.ai These antibodies can block viral attachment, membrane fusion, or other steps in the entry process. nih.gov However, the E protein has also been implicated in immune evasion strategies. For instance, it can interact with immune cells like dendritic cells and influence the production of cytokines and chemokines, thereby modulating the host's immune response to the infection. ontosight.ai Furthermore, glycosylation of the E protein, a process that differs between mammalian and insect host cells, can impact viral replication, transmission, and pathogenesis. asm.org
Properties
CAS No. |
145420-18-4 |
|---|---|
Molecular Formula |
C7H10N2O |
Synonyms |
glycoprotein E, flavivirus |
Origin of Product |
United States |
Molecular Architecture and Structural Dynamics of Flavivirus Glycoprotein E
Overall Tertiary and Quaternary Structure
The tertiary structure of the flavivirus E protein monomer is an elongated, rod-like molecule. nih.gov DI is a central β-barrel that connects to the other two domains. nih.gov DII is an extended, finger-like domain containing the highly conserved fusion loop, which is crucial for membrane fusion. nih.govasm.org DIII adopts an immunoglobulin-like fold and is implicated in receptor binding. nih.govasm.org These domains are connected by flexible linkers that permit significant conformational rearrangements during the viral life cycle. nih.govmdpi.com
Dimeric Arrangement on Mature Virions
On the surface of mature, infectious flavivirus particles, 90 E protein homodimers are arranged in a head-to-tail, antiparallel fashion, forming a smooth, icosahedral shell with a characteristic herringbone pattern. nih.govpurdue.eduplos.org This dimeric arrangement is crucial for the stability of the virion and for concealing the fusion loop within the dimer interface, preventing premature fusion events. nih.govasm.org The dimers lie flat on the viral membrane, forming raft-like structures, with each raft typically containing three parallel dimers. nih.govmdpi.com The interface between the two E protein monomers in the dimer can vary among different flaviviruses, which may influence virion stability and assembly. asm.org
Table 1: Dimer Interface Characteristics of Various Flavivirus E Proteins
| Flavivirus | Buried Surface Area (Ų) | Key Interacting Domains | Reference |
|---|---|---|---|
| Japanese Encephalitis Virus (JEV) | ~ half of other known flaviviruses | Fusion loop and DI-DIII pocket | asm.org |
| Dengue Virus (DV) | Extensive | DII-DII interface | asm.org |
| Tick-borne Encephalitis Virus (TBEV) | Extensive | DII-DII interface | asm.org |
Trimeric Conformation in the Post-Fusion State
Upon entry into the host cell's endosome, the acidic environment triggers a dramatic and irreversible conformational change in the E protein. nih.govharvard.edu The dimers dissociate, and the monomers reorient to form a stable, hairpin-like trimeric structure. plos.orgnih.govnih.gov In this post-fusion conformation, the previously hidden fusion loops are exposed at the tip of the trimer, allowing them to insert into the endosomal membrane. harvard.edu Domain III undergoes a significant translocation to a lateral position, bringing the C-terminus of the ectodomain towards the fusion loops. plos.org This hairpin structure is a common feature of both class I and class II viral fusion proteins and is essential for bringing the viral and host cell membranes into close proximity to drive fusion. nih.govnih.gov The stem region, located between the ectodomain and the transmembrane anchor, is thought to play a critical role in stabilizing the post-fusion trimer and contributing to the fusion process. asm.org
Structural Elucidation Methodologies
Our understanding of the flavivirus E glycoprotein's structure and dynamics has been significantly advanced by several high-resolution structural biology techniques.
X-ray crystallography has been instrumental in determining the atomic-resolution structures of the soluble ectodomain (sE) of the E protein from various flaviviruses, including Tick-borne Encephalitis Virus (TBEV), Dengue Virus (DENV), West Nile Virus (WNV), and Japanese Encephalitis Virus (JEV). nih.govasm.orgasm.orgembopress.org These studies have revealed the three-domain architecture of the E protein monomer and the arrangement of these monomers into dimers. embopress.org Crystallographic structures of the E protein in its post-fusion trimeric state have also been solved, providing critical insights into the conformational changes that drive membrane fusion. harvard.edu For instance, the crystal structure of the Zika virus E protein was determined at 2.0 Å resolution. rcsb.org
Table 2: Selected X-ray Crystallography Studies of Flavivirus E Protein
| Flavivirus | PDB ID | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|---|
| West Nile Virus (WNV) | - | 3.0 | Reveals a three-domain architecture similar to other flaviviruses. | asm.org |
| Japanese Encephalitis Virus (JEV) | - | 2.1 | Shows a uniquely small dimer interface. | asm.org |
| Zika Virus (ZIKV) | 5JHM | 2.0 | Resembles other flavivirus E structures but has a unique positively charged patch. | rcsb.org |
| Dengue Virus Type 2 (DENV2) | - | - | Provided the structure of the soluble E ectodomain (sE) in its trimeric, post-fusion state. | harvard.edu |
NMR spectroscopy provides valuable information about the structure and dynamics of proteins in solution, complementing the static pictures provided by X-ray crystallography and cryo-EM. mdpi.com NMR studies have been particularly useful for investigating the dynamics of specific domains of the E protein, such as Domain III (E-D3). nih.govutmb.edu For instance, heteronuclear NMR spectroscopy was used to determine the solution structure and backbone dynamics of the E-D3 of Langat virus, a model for more pathogenic tick-borne flaviviruses. nih.govutmb.edurcsb.org These studies have helped to identify flexible regions and potential sites for molecular recognition, which are important for understanding receptor binding and for the design of antiviral therapeutics. nih.govutmb.edu NMR has also been employed to characterize the conformational equilibrium of other flavivirus proteins, providing insights into their function. scielo.br
Functional Domains and Their Interplay
The ectodomain of the flavivirus E glycoprotein (B1211001) monomer is comprised of three distinct structural domains: Domain I (DI), Domain II (DII), and Domain III (DIII). asm.orgnih.gov These domains are connected by flexible hinges that permit the significant conformational changes necessary for viral entry. mdpi.comnih.gov
Domain I (DI): Central β-barrel Structure and Stability
Domain I (DI) is the structurally central domain of the E protein, acting as a scaffold that connects and orients the other two domains. mdpi.comelifesciences.org It is characterized by an eight-stranded β-barrel structure. asm.orgmdpi.com DI plays a crucial role in the stability of the E protein and is involved in the conformational transitions that occur during the fusion process. mdpi.comnih.gov This domain contains two large insertion loops that give rise to the elongated Domain II. asm.org
Domain II (DII): Elongated Finger-like Domain and Fusion Loop (FL)
Domain II (DII) is an elongated, finger-like domain that is primarily responsible for the dimerization of the E protein and contains the highly conserved internal fusion loop (FL). asm.orgmdpi.com This fusion loop, a glycine-rich, hydrophobic sequence, is essential for the membrane fusion process. asm.org In the pre-fusion dimeric conformation on the mature virion, the fusion loop of one monomer is buried in a pocket at the interface between DI and DIII of the adjacent monomer, shielding it from the aqueous environment. elifesciences.orgasm.org DII is also a target for cross-reactive neutralizing antibodies. frontiersin.org
Stem Region and Transmembrane Anchors
Connecting the ectodomain of the E protein to the viral membrane is a stem region followed by a unique double transmembrane anchor. nih.govebi.ac.uk The stem region contains two alpha-helices that lie on the surface of the viral membrane in the pre-fusion state. mdpi.comresearchgate.net The transmembrane portion consists of two antiparallel helices (TM1 and TM2) that form a hairpin-like structure within the membrane. nih.govasm.org This double anchor is a distinctive feature of flavivirus E proteins, with TM1 acting as a stop-transfer sequence and TM2 serving as an internal signal sequence during polyprotein processing. nih.govasm.org
Conformational Rearrangements during Viral Entry
The process of viral entry into a host cell is contingent upon a series of dramatic conformational changes in the E glycoprotein, which are triggered by the acidic environment of the endosome. mdpi.comnih.gov
pH-Dependent Structural Transitions
Upon entering the acidic environment of the endosome (with a pH threshold of approximately 6.5), the E protein homodimers on the viral surface dissociate. elifesciences.orgnih.gov This dissociation exposes the previously hidden fusion loops at the tip of DII. mdpi.comasm.org The exposed hydrophobic fusion loops then insert into the host endosomal membrane. mdpi.comasm.org Following this insertion, the E protein monomers undergo an irreversible rearrangement, assembling into a stable, elongated homotrimeric "hairpin" structure. mdpi.comnih.govembopress.org In this post-fusion conformation, the fusion loops and the C-terminal transmembrane anchors are positioned at the same end of the molecule, bringing the viral and cellular membranes into close proximity and driving the fusion process that ultimately releases the viral genome into the cytoplasm. embopress.orgnih.gov
| Feature | Domain I (DI) | Domain II (DII) | Domain III (DIII) | Stem & Transmembrane |
| Primary Structure | Central 8-stranded β-barrel asm.orgmdpi.com | Elongated, finger-like with internal fusion loop asm.orgmdpi.com | Immunoglobulin-like 10-stranded β-barrel asm.orgebi.ac.uk | Two α-helices in stem, two transmembrane helices (TM1, TM2) mdpi.comasm.org |
| Primary Function | Structural stability and scaffolding mdpi.comnih.gov | Dimerization and membrane fusion asm.orgmdpi.com | Receptor binding asm.orgvirosin.org | Anchoring to viral membrane and role in fusion nih.govasm.org |
| Key Characteristics | Connects DII and DIII mdpi.com | Contains conserved hydrophobic fusion loop asm.org | Contains type-specific neutralizing epitopes virosin.orgresearchgate.net | Unique double transmembrane anchor nih.govasm.org |
Neutral pH Dimer to Acidic pH Trimer Conversion
At the neutral pH of the extracellular environment, the E protein exists as a dimer, with the fusion loop of each monomer buried at the dimer interface. nih.gov Upon entry into the acidic environment of the endosome (pH below 6.5), protonation of key residues disrupts the dimer, leading to its dissociation into monomers. harvard.edudoaj.org This dissociation exposes the previously hidden fusion loops. anr.frembopress.org Subsequently, three E protein monomers reassociate to form a stable, elongated trimer. nih.govnih.gov This trimeric structure is the fusogenic form of the protein, driving the merger of the viral and endosomal membranes. nih.gov
Role of Hinge Regions in Flexibility and Domain Movements
The significant rearrangements of the E protein domains during the fusion process are facilitated by flexible hinge regions. A notable hinge exists between DI and DII, allowing for substantial rotational movement. mdpi.comnih.gov Cryo-electron microscopy studies have revealed differences of up to 27 degrees in the orientation of these domains between different functional states of the virus. nih.gov This flexibility is a functional requirement for both the assembly of new virus particles and for the conformational changes needed for infection. nih.gov The hinge region connecting DI and DII contains several conserved hydrophobic amino acids that are critical for the membrane fusion process. researchgate.net Mutations within this hinge, such as at residue E279, can impact the pH-dependent conformational change and alter viral neurovirulence. nih.gov A single amino acid change in the DI-DII hinge region can affect the stability and neutralization sensitivity of the virion. nih.govmdpi.com
| Hinge Region | Connected Domains | Observed Movement | Functional Significance |
| DI-DII Hinge | Domain I and Domain II | Rotational movement of up to 27 degrees. nih.gov | Facilitates the dramatic conformational changes required for membrane fusion and is essential for viral infectivity. nih.govresearchgate.net |
| DI-DIII Linker | Domain I and Domain III | Relocation of DIII during the dimer-to-trimer transition. anr.fr | Allows for the formation of the hairpin-like postfusion trimer. nih.gov |
Exposure and Insertion of the Fusion Loop
The fusion loop is a highly conserved, hydrophobic segment at the tip of DII (residues 98-112) that is essential for membrane fusion. nih.govbiorxiv.org In the prefusion dimer, the fusion loop is shielded from the environment. nih.gov The acidic pH-induced dissociation of the dimer exposes the fusion loop, allowing it to insert into the outer leaflet of the endosomal membrane. nih.govharvard.edu This insertion is a critical step that anchors the virus to the host cell membrane and initiates the fusion process. nih.gov The structure of the fusion loop itself remains largely unchanged upon membrane insertion. nih.gov It penetrates only partially into the hydrocarbon core of the lipid bilayer. nih.govharvard.edu
Molecular Switches and Triggers of Fusion
The conformational cascade leading to fusion is initiated by specific molecular triggers that sense the change in pH within the endosome. Conserved histidine residues are believed to play a key role as pH sensors. nih.govembopress.org
Role of Conserved Histidine Residues
Histidine is unique among amino acids in that its imidazole (B134444) side chain has a pKa near physiological pH, allowing it to become protonated and positively charged in the mildly acidic environment of the endosome. nih.govasm.org This change in charge can disrupt electrostatic interactions and trigger conformational changes. Several highly conserved histidine residues are found in the E protein. nih.gov
Research on tick-borne encephalitis virus (TBEV) has identified His323, located at the interface between DI and DIII, as a crucial pH sensor. nih.govresearchgate.net Protonation of His323 is thought to destabilize the prefusion dimer, initiating the fusion process. nih.govresearchgate.netnih.gov Mutation of this residue can abolish fusion. rupress.org His146, also at the DI-DIII interface, is another conserved histidine implicated in this process. embopress.orgrupress.org However, studies on West Nile Virus (WNV) have suggested that no single histidine residue is absolutely required to trigger fusion, indicating that the mechanism may be more complex and potentially involve a "cluster-dependent" protonation effect where the collective charge of several residues, including histidines, orchestrates the conformational switch. biorxiv.orgasm.org
| Conserved Histidine Residue | Location | Proposed Role | Supporting Evidence |
| His323 (TBEV numbering) | Interface of Domain I and Domain III nih.govresearchgate.net | Acts as a key pH sensor, initiating dimer dissociation and fusion. nih.govresearchgate.netnih.gov | Mutational analysis in TBEV shows it is critical for fusion. researchgate.netrupress.org |
| His146 (TBEV numbering) | Interface of Domain I and Domain III embopress.orgrupress.org | Implicated in the pH-dependent destabilization of the dimer interface. biorxiv.orgembopress.org | Its mutation in TBEV prevents stable protein expression. rupress.org |
| His244 & His282 (DENV2 numbering) | Protein surface biorxiv.orgrupress.org | Contribute to the stability of the postfusion trimer. biorxiv.org | Double mutants show reduced trimer stability. biorxiv.org |
Functional Mechanisms of Glycoprotein E in the Viral Life Cycle
Viral Attachment and Cellular Entry
The entry of flaviviruses into susceptible host cells is a multi-step process orchestrated by the E glycoprotein (B1211001). This process begins with the attachment of the virion to the cell surface, followed by its internalization and the eventual release of the viral nucleocapsid into the cytoplasm. scienceopen.com
The initiation of a flavivirus infection is contingent upon the interaction between the viral E glycoprotein and specific receptor molecules on the host cell surface. nih.govthenativeantigencompany.com This recognition and binding are critical determinants of viral tropism, influencing which host species and cell types a particular flavivirus can infect. mdpi.comnih.gov The E glycoprotein, organized as homodimers on the surface of the mature virion, possesses distinct structural domains that facilitate these interactions. asm.orgmdpi.com
The process of receptor recognition is often complex, with evidence suggesting that flaviviruses may utilize a combination of different cellular molecules to gain entry. nih.govmdpi.com These interactions can be broadly categorized into initial, low-affinity attachments that concentrate viral particles on the cell surface, followed by high-affinity binding to primary receptors that trigger internalization. mdpi.comfrontiersin.org The E protein's structure, particularly domain III, is implicated in receptor binding. scienceopen.comfrontiersin.org
The diversity of host cell receptors used by different flaviviruses is extensive and includes a range of protein families. Some of the well-documented receptor and attachment factors include:
TAM family receptor tyrosine kinases (Tyro3, Axl, Mer): These are utilized by several flaviviruses for entry. frontiersin.org
T-cell immunoglobulin and mucin domain (TIM) proteins: These phosphatidylserine (B164497) receptors are also implicated in the entry of various flaviviruses. thenativeantigencompany.comfrontiersin.org
C-type lectin receptors (e.g., DC-SIGN): These receptors, particularly on dendritic cells, can bind to the glycans on the E protein of some flaviviruses, such as Dengue virus. thenativeantigencompany.comfrontiersin.orgnih.gov
Integrins: The αvβ3 integrin has been identified as a primary receptor for West Nile virus and Japanese encephalitis virus on certain mammalian cells. mdpi.comnih.gov
Heat-shock proteins 70 and 90: These have been identified as attachment factors for Dengue virus in both mammalian and mosquito cells. frontiersin.orgnih.gov
Laminin receptor: This has also been shown to play a role in flavivirus attachment. frontiersin.org
The specific combination of receptors used can vary depending on the virus species, strain, and the type of host cell. nih.gov This variability in receptor usage is a key factor contributing to the diverse pathogenesis observed among different flaviviruses.
Following attachment to host cell receptors, flaviviruses are typically internalized into the cell through a process called endocytosis. scienceopen.com This process involves the engulfment of the virus particle by the cell membrane, forming a vesicle that transports the virus into the cell's interior. The low pH environment within these endosomal compartments is a crucial trigger for the next stage of infection, inducing conformational changes in the E protein that lead to membrane fusion. scienceopen.comnih.gov
For many flaviviruses, clathrin-mediated endocytosis (CME) is the primary route of entry. frontiersin.orgmdpi.com This well-characterized pathway involves the recruitment of clathrin and other associated proteins to the site of virus binding, forming a "coated pit" that invaginates and pinches off to become a clathrin-coated vesicle inside the cell. mdpi.com
Key Features of Clathrin-Dependent Endocytosis for Flaviviruses:
Initial Binding: The virus first attaches to receptors on the cell surface. mdpi.com
Recruitment and Coat Formation: This binding event can trigger the assembly of a clathrin coat on the cytoplasmic side of the plasma membrane. mdpi.com
Vesicle Scission: The GTPase dynamin is essential for pinching off the clathrin-coated vesicle from the plasma membrane. mdpi.com
Endosomal Trafficking: The internalized vesicle then traffics through the endosomal pathway, moving from early to late endosomes, where the pH progressively decreases. nih.gov
Studies have demonstrated the requirement of canonical CME components for the entry of several flaviviruses. nih.gov For instance, the entry of Dengue virus and West Nile virus into various cell types has been shown to be dependent on clathrin. frontiersin.org However, the internalization of large viral particles may require additional host factors beyond those needed for smaller cargo. nih.gov
While CME is a common entry strategy, some flaviviruses can utilize clathrin-independent pathways to enter certain cell types. nih.gov These alternative routes of internalization are less well-characterized but provide the virus with a broader range of entry mechanisms.
Examples of Clathrin-Independent Entry:
Japanese Encephalitis Virus (JEV): Studies have shown that JEV can infect neuronal cells through a clathrin-independent but dynamin- and cholesterol-dependent mechanism. asm.org In contrast, its entry into fibroblast cells is clathrin-dependent. asm.org
Yellow Fever Virus (YFV): The vaccine strain of YFV has been observed to use a clathrin- and caveolin-independent, but dynamin-2-dependent, pathway for infection in some cell lines. frontiersin.orgnih.gov
Dengue Virus (DENV): While often using CME, some studies suggest that certain DENV serotypes can employ clathrin-independent pathways in specific cell lines. frontiersin.org For example, DENV-2 has been reported to enter Vero cells via a non-classical pathway that is independent of clathrin and caveolin-1 (B1176169) but requires dynamin. frontiersin.org
The choice of endocytic pathway can be influenced by the specific virus strain, the host cell type, and the repertoire of receptors and cellular factors available. frontiersin.orgasm.org This flexibility in entry mechanisms likely contributes to the ability of flaviviruses to infect a wide range of hosts and tissues.
The initial contact between a flavivirus and a host cell is often mediated by attachment factors, which are typically low-affinity receptors that serve to concentrate the virus on the cell surface. mdpi.comnih.gov This initial interaction facilitates subsequent binding to high-affinity primary receptors that trigger internalization. mdpi.com
Glycosaminoglycans (GAGs) are long, unbranched, and highly sulfated polysaccharides that are abundantly expressed on the surface of most animal cells as part of proteoglycans. mdpi.commdpi.com They play a significant role as initial attachment factors for a wide range of flaviviruses. thenativeantigencompany.comnih.gov
Mechanism of Interaction: The binding of flaviviruses to GAGs is primarily electrostatic. mdpi.com Positively charged amino acid residues clustered on the surface of the viral E glycoprotein, particularly within domain III, interact with the negatively charged sulfate (B86663) and carboxyl groups of the GAG chains. mdpi.comnih.gov
Role in Viral Entry: By providing a high density of low-affinity binding sites, GAGs effectively capture and concentrate virus particles on the cell surface. mdpi.comresearchgate.net This increases the probability of the virus encountering its specific entry receptors, thereby enhancing the efficiency of infection. mdpi.com
Prevalence of Interaction: The use of GAGs as attachment factors is a common feature among many pathogenic flaviviruses, including Dengue virus, West Nile virus, Japanese encephalitis virus, Zika virus, and Yellow fever virus. nih.govmdpi.com
Identification and Characterization of Host Cell Receptor Interactions
Integrin Binding (e.g., β3 integrin)
Integrins, a family of heterodimeric transmembrane receptors, have also been identified as potential receptors for flaviviruses. Specifically, the αvβ3 integrin has been implicated in the entry of WNV and DENV. mdpi.com This interaction is often mediated by an Arg-Gly-Asp (RGD) motif found in the domain III (DIII) of the E protein of some, but not all, flaviviruses. nih.govnih.gov
The RGD motif is a well-known sequence for mediating cell adhesion by binding to integrins. nih.gov For WNV, the interaction between the E protein's DIII and αvβ3 integrin has been documented. mdpi.com Similarly, studies on Murray Valley encephalitis virus (MVE), which also possesses an RGD motif, have shown that mutations in this sequence can alter host cell tropism and virulence. nih.gov However, the dependence on integrins is not universal across all flaviviruses, and even for those that can use it, it may be one of several entry pathways. nih.gov For example, some studies have shown WNV entry to be independent of αvβ3 integrin in certain cell types. mdpi.com
Membrane Fusion Process
Following receptor binding and endocytosis, the flavivirus is enclosed within an endosome. The acidic environment of this compartment triggers a series of irreversible conformational changes in the E glycoprotein, leading to the fusion of the viral membrane with the endosomal membrane. mdpi.comelifesciences.org This critical step releases the viral nucleocapsid into the cytoplasm to initiate replication. mdpi.com
Low-pH Induced Fusion of Viral and Endosomal Membranes
The trigger for the fusion process is the drop in pH within the endosome. asm.org This acidic environment protonates key histidine residues on the E protein, which are thought to act as pH sensors. nih.govmdpi.com This protonation destabilizes the neutral-pH dimeric arrangement of E proteins on the virion surface, initiating a dramatic structural transformation. mdpi.com The E protein refolds from a dimeric state into a more stable trimeric, hairpin-like structure. asm.orgnih.gov This conformational change forcibly brings the viral and endosomal membranes into close proximity, overcoming the energy barrier for membrane fusion and leading to the formation of a fusion pore through which the viral genome is released. elifesciences.orgnih.gov
Stepwise Model of E Protein-Driven Membrane Fusion
The fusion process is a highly coordinated, multi-step event driven by the E protein's structural rearrangements.
The initial and essential step in the fusion cascade is the dissociation of the E protein homodimers that tile the surface of the mature virion. mdpi.comelifesciences.org At neutral pH, these dimers lie flat on the viral membrane, with the fusion loop—a highly conserved hydrophobic sequence at the tip of domain II—buried at the dimer interface. asm.org The low pH of the endosome disrupts the interactions holding the dimer together. mdpi.comanr.fr This dissociation exposes the previously hidden fusion loops, allowing the E protein monomers to project outwards from the viral surface and insert their fusion loops into the target endosomal membrane. asm.orgelifesciences.orgnih.gov This membrane insertion is a prerequisite for the subsequent steps of trimerization and membrane merger. plos.org
Fusion Loop Engagement with Endosomal Membrane
The flavivirus entry into a host cell is a meticulously orchestrated process culminating in the fusion of the viral and endosomal membranes, a critical step mediated by the envelope glycoprotein E. plos.orgresearchgate.net Following receptor-mediated endocytosis, the virion is internalized into an endosome. researchgate.net The acidic environment within the endosome triggers a series of conformational changes in the E protein. researchgate.netelifesciences.org
Initially, the E protein exists as a dimer on the surface of the mature virion. elifesciences.org The low pH of the endosome induces the dissociation of these E protein dimers into monomers. nih.gov This dissociation is a crucial prerequisite for the exposure of the fusion loop, a highly conserved hydrophobic region located at the tip of domain II (DII) of the E protein. elifesciences.orgmdpi.comnih.govembopress.org Once exposed, the fusion loop inserts itself into the outer leaflet of the endosomal membrane. nih.govtbenews.com This engagement of the fusion loop with the host cell membrane is a pivotal event, anchoring the virus to the host cell and initiating the subsequent steps of membrane fusion. mdpi.com The interaction is primarily hydrophobic and is a conserved mechanism across flaviviruses. mdpi.com
Trimer Formation and Hairpin Configuration
Following the insertion of the fusion loop into the endosomal membrane, the E protein monomers undergo a significant structural rearrangement, transitioning from their prefusion dimeric state to a trimeric configuration. nih.govmdpi.com This trimerization is a key event in the fusion process, bringing the viral and cellular membranes into close proximity. plos.org The formation of these trimers is rate-limiting and is facilitated by the engagement of the fusion loops of three separate E protein subunits with the target membrane. elifesciences.orgharvard.edu
Concurrently with trimerization, each E protein subunit folds back on itself, adopting a hairpin-like structure. nih.govnih.govplos.org This hairpin configuration involves a dramatic relocation of domain III (DIII), which moves from its initial position to the side of the newly formed trimer core. nih.govembopress.org This movement brings the C-terminal stem region and the transmembrane domain of the E protein into close proximity with the fusion loop, which is now embedded in the endosomal membrane. plos.org The energy released during this conformational change from a high-energy prefusion state to a low-energy postfusion hairpin state is thought to drive the merger of the two membranes. nih.gov
Stem Zippering and Pore Formation
The formation of the final post-fusion hairpin structure is driven by a process known as "stem zippering." tbenews.comembopress.orgnih.gov The stem region, which connects the E protein ectodomain to the transmembrane anchor, zippers along a groove on the surface of the domain II of the trimeric core. tbenews.comembopress.org This zippering action is a crucial step that forces the viral and host membranes into direct apposition, overcoming the energy barrier for membrane fusion. embopress.orgnih.gov
This process culminates in the formation of a hemifusion intermediate, where the outer leaflets of the viral and endosomal membranes merge. nih.govnih.gov Further progression of this process, driven by the complete zippering of the stem region, leads to the formation of a fusion pore. nih.govasm.org The opening and subsequent enlargement of this pore allow the viral nucleocapsid to be released into the cytoplasm of the host cell, thereby completing the entry process. nih.gov The entire sequence of events, from fusion loop exposure to pore formation, is a highly dynamic and coordinated process essential for the initiation of viral replication. plos.orgnih.gov
Virion Assembly and Maturation
Role of E Protein in Driving Budding into the Endoplasmic Reticulum (ER)
The assembly of new flavivirus particles is initiated within the endoplasmic reticulum (ER) of the infected host cell. asm.orgnih.govplos.org The viral structural proteins, including the capsid (C), precursor membrane (prM), and envelope (E) proteins, are synthesized and inserted into the ER membrane. nih.govresearchgate.net The E protein, along with the prM protein, plays a crucial role in the budding process.
Lateral interactions between prM-E heterodimers on the ER membrane are a major driving force for the budding of the viral particle into the ER lumen. nih.govnih.gov These interactions are sufficient to drive the formation and budding of virus-like particles (VLPs) even in the absence of the viral capsid and RNA, highlighting the central role of the envelope proteins in this process. tbenews.comnih.gov The budding process results in the formation of immature, non-infectious virions within the ER lumen. asm.orgnih.gov These immature particles are then transported through the host cell's secretory pathway for further maturation. plos.org The transmembrane domains of the E protein are not only critical for anchoring the protein in the membrane but also contribute significantly to the interactions required for particle assembly and stability. asm.org
Interaction with Precursor Membrane (prM) Protein
The precursor membrane (prM) protein is synthesized along with the E protein and plays a multifaceted role in the flavivirus life cycle. asm.org A key function of prM is to act as a chaperone for the E protein, ensuring its proper folding and stability within the ER. plos.orgnih.gov
Within the ER, the prM and E proteins associate to form stable heterodimers. nih.govnih.govasm.org This interaction is essential for the correct assembly of the immature virion. asm.org The prM protein, by binding to the E protein, effectively shields the fusion loop of the E protein. mdpi.com This protective interaction prevents the premature, low-pH-triggered conformational changes of the E protein as the virion traffics through the acidic compartments of the secretory pathway. plos.orgnih.gov The formation of prM-E heterodimers is a critical step that ensures the structural integrity and subsequent infectivity of the newly formed virus particles. asm.org Studies have identified specific residues, such as Histidine 99 in the prM protein of Japanese encephalitis virus, as being critical for the stable formation of the prM-E heterodimeric complex. asm.org These heterodimers are the fundamental building blocks that arrange into trimeric spikes on the surface of the immature virion. asm.orgnih.govnih.gov
Chaperone Function of prM in E Protein Folding
The precursor membrane (prM) protein plays an indispensable role as a molecular chaperone for the proper folding and stabilization of the flavivirus envelope (E) glycoprotein. nih.govnih.gov During the synthesis of the viral polyprotein, prM is translocated into the lumen of the endoplasmic reticulum (ER) where it facilitates the correct conformational maturation of the E protein, which is translocated subsequently. plos.org The interaction between the two neighboring proteins is crucial; studies have shown that proper and efficient maturation of both prM and E can only be achieved through their cosynthesis. asm.org
The formation of a heterodimeric complex between prM and E is a prerequisite for the final folding stages of the E protein. asm.org When E is expressed in the absence of prM, it fails to adopt its native structure, even though disulfide bonds may form. asm.org This results in a misfolded protein that does not express specific conformational epitopes and is sensitive to reduction by dithiothreitol. asm.org Conversely, prM can achieve its native folded state without the coexpression of E, although the cleavage of its N-terminal signal sequence is delayed. asm.org The chaperone-like function of prM is therefore essential for producing a functional E protein that can assemble into infectious virions. nih.govasm.org Research on tick-borne encephalitis virus has quantified the kinetics of this process, showing different folding times for the individual proteins. asm.org
| Protein | Folding Half-Time (approximate) |
|---|---|
| prM | 3.5 - 4 minutes |
| E | 15 - 20 minutes |
| NS1 | 18 minutes |
Maturation through the Secretory Pathway
Following assembly in the endoplasmic reticulum (ER), immature flavivirus particles are transported through the host cell's secretory pathway. nih.govasm.org This transit is a critical phase of the viral life cycle where the particles undergo a series of structural transformations, collectively known as maturation, to become infectious. nih.gov The journey proceeds from the ER to the Golgi apparatus and, most importantly, through the trans-Golgi network (TGN). nih.govresearchgate.net It is within the acidic environment of the TGN that the key events of maturation are triggered, ultimately converting non-infectious immature virions into infectious, mature particles ready for release from the cell. mdpi.comasm.org
pH-Dependent Reorganization in Trans-Golgi Network (TGN)
A hallmark of flavivirus maturation is the dramatic, pH-dependent structural rearrangement of the viral surface proteins within the trans-Golgi Network (TGN). nih.gov Immature virions, assembled in the neutral pH of the ER, display 60 prominent trimeric spikes on their surface, with each spike composed of three prM-E heterodimers. nih.govnih.gov In this configuration, the "pr" portion of the prM protein covers the fusion loop of the E protein, a critical component for membrane fusion, thereby preventing its premature activation. nih.govasm.org
As the virus particles transit into the mildly acidic environment of the TGN (approx. pH 6.0), the low pH induces a profound reorganization of these surface proteins. plos.orgnih.gov The trimeric spikes dissociate, and the prM-E protomers rearrange into 90 antiparallel dimers, which lie flat against the viral membrane, giving the particle a smoother surface. pnas.orgbiorxiv.org This structural transition is crucial as it exposes the cleavage site on the prM protein, making it accessible to host proteases. asm.orgnih.gov This rearrangement is considered reversible for some flaviviruses, such as dengue virus. nih.gov The pH-dependent interaction is thought to be mediated by conserved histidine residues that act as pH sensors. nih.gov
Furin Protease Cleavage of prM
The structural reorganization of the viral envelope proteins in the acidic TGN exposes a recognition site on the prM protein for a host cell protease called furin. asm.orgnih.gov Furin is a calcium-dependent, subtilisin-like endoprotease that resides in the TGN and cleaves proteins after a specific amino acid sequence, typically R-X-R/K-R, which is conserved in the prM protein of all flaviviruses. mdpi.comasm.orgembopress.org
This cleavage is a critical and mandatory step for producing infectious virions. mdpi.comasm.org Furin cuts the prM protein into two parts: the small, glycosylated "pr" peptide and the 75-residue membrane (M) protein, which remains anchored in the viral lipid envelope. embopress.org The cleavage leads to the dissociation of the prM-E heterodimers, allowing the formation of stable E-E homodimers that characterize the surface of the mature virion. embopress.org While the pr peptide remains associated with the virion in the acidic conditions of the secretory pathway, its cleavage is the definitive step that primes the virus for infectivity upon its release into the neutral pH of the extracellular environment. researchgate.netnih.gov The efficiency of this cleavage can be incomplete, particularly for dengue virus, leading to the release of a heterogeneous population of fully mature, partially mature, and immature virus particles. pnas.orgasm.org
| Factor | Description |
|---|---|
| Enzyme | Furin or furin-like cellular protease embopress.orgictv.global |
| Location | trans-Golgi Network (TGN) mdpi.com |
| Trigger | Acidic pH-induced conformational change exposes the cleavage site asm.orgnih.gov |
| Substrate | prM protein mdpi.com |
| Products | 'pr' peptide and Membrane (M) protein embopress.org |
| Result | Conversion of non-infectious immature virions to infectious mature virions mdpi.comasm.org |
Formation and Characteristics of Subviral Particles (SVPs)
In addition to forming complete virions, flavivirus-infected cells also secrete non-infectious subviral particles (SVPs). ictv.globaltbenews.com These particles are a natural byproduct of the viral assembly process and are formed when the viral envelope proteins, prM and E, bud from the endoplasmic reticulum membrane without enclosing a nucleocapsid (composed of the capsid protein and viral RNA). tbenews.comasm.org The ability of prM and E to self-assemble and bud demonstrates that the lateral interactions between these glycoproteins are sufficient to drive particle formation. tbenews.com
SVPs share antigenic properties with infectious virions because they possess the same surface proteins, but they have distinct physical characteristics. ictv.global They are significantly smaller and less dense than mature virions. asm.orgtbenews.com For instance, recombinant SVPs of Tick-borne encephalitis virus have a diameter of approximately 30 nm, compared to the ~50 nm diameter of a mature virion. asm.orgtbenews.com Because they lack the viral genome, SVPs are inherently non-infectious. tbenews.com The production of SVPs can be influenced by the efficiency of prM cleavage; mutants with reduced cleavage efficiency tend to produce a higher proportion of SVPs. asm.org
| Characteristic | Mature Virion | Subviral Particle (SVP) |
|---|---|---|
| Diameter | ~50 nm asm.orgmdpi.com | ~30-32 nm asm.orgtbenews.com |
| Composition | RNA genome, Capsid (C), Membrane (M), and Envelope (E) proteins nih.gov | Membrane (M) and Envelope (E) proteins; Lacks genome and capsid tbenews.comasm.org |
| Infectivity | Infectious asm.org | Non-infectious ictv.globaltbenews.com |
| Formation | Budding from ER enclosing a nucleocapsid nih.gov | Budding from ER without a nucleocapsid; byproduct of assembly tbenews.com |
Immunological Aspects of Flavivirus Glycoprotein E
Antigenic Structure and Neutralizing Antibody Recognition
The antigenic structure of the flavivirus E protein is complex, presenting a variety of epitopes that elicit antibody responses with differing specificities and neutralizing potentials. tbenews.comnih.gov Understanding this structure is crucial for the development of effective vaccines and antibody-based therapies.
The glycoprotein (B1211001) E is unequivocally established as the major target for virus-neutralizing antibodies (NAbs) in flavivirus infections. tbenews.comnih.govamerigoscientific.com These antibodies can confer long-term protection against disease by interfering with the essential functions of the E protein, thereby preventing viral entry into host cells. mdpi.com The protective efficacy of an antibody response is often correlated with its ability to neutralize the virus in vitro. asm.org More than a dozen distinct epitopes on the E protein surface have been identified as targets for antibodies with varying degrees of neutralization potency. nih.gov
The induction of a protective immune response is largely attributed to antibodies targeting the E protein, a fact confirmed by experiments where solubilized E protein from purified virions induced potently neutralizing and protective antibodies. tbenews.com While other viral proteins, such as the pre-membrane (prM) and non-structural protein 1 (NS1), can also elicit antibody responses, antibodies against the E protein are the primary mediators of direct virus neutralization. nih.govnih.gov
The antigenic landscape of the flavivirus E protein is composed of numerous epitopes, which have been extensively mapped using monoclonal antibodies (mAbs). These epitopes are distributed across the three structural domains of the E protein and can be classified based on their structure and accessibility on the virion surface. nih.gov
Neutralizing antibodies can be generated against epitopes located on each of the three domains of the E protein: Domain I (DI), Domain II (DII), and Domain III (DIII). tbenews.comnih.gov
Domain I (DI): This central domain connects DII and DIII and contains epitopes that are often subcomplex- or type-specific. asm.orgnih.gov Some neutralizing MAbs have been mapped to the linker region between DI and DIII and the hinge interface between DI and DII. nih.gov
Domain II (DII): DII is an elongated, finger-like domain that contains the highly conserved fusion loop. nih.govplos.org This domain primarily presents cross-reactive epitopes, meaning antibodies targeting this region can often recognize multiple flaviviruses. asm.org However, these cross-reactive antibodies are generally weakly neutralizing. plos.orgasm.org
Domain III (DIII): This immunoglobulin-like domain is implicated in receptor binding and is a major target for potent, type-specific neutralizing antibodies. asm.orgplos.orgasm.org Epitopes on the lateral ridge of DIII are particularly important for eliciting strongly neutralizing antibodies against viruses like West Nile virus and Dengue virus. asm.orgasm.orgresearchgate.net
Table 1: Domain-Specific Neutralizing Epitopes on Flavivirus Glycoprotein E
| Domain | Epitope Location | Antibody Specificity | Neutralizing Potency | Representative Viruses |
|---|---|---|---|---|
| DI | Linker region to DIII, Hinge interface with DII | Subcomplex- to type-specific | Variable | West Nile Virus |
| DII | Fusion loop and adjacent regions | Broadly cross-reactive | Generally weak to moderate | Dengue Virus, West Nile Virus, Japanese Encephalitis Virus |
| DIII | Lateral ridge, A-strand | Highly type-specific | Potent | West Nile Virus, Dengue Virus, Japanese Encephalitis Virus |
The fusion loop, a highly conserved sequence of amino acids (residues 98-110) at the tip of DII, is a critical component for membrane fusion. mdpi.complos.org It is a prominent target for broadly cross-reactive antibodies. plos.orgembopress.org One such monoclonal antibody, 2A10G6, recognizes a novel conformational epitope within the ⁹⁸DRXW¹⁰¹ motif of the fusion loop and demonstrates potent neutralization against multiple flaviviruses, including all four dengue serotypes, Yellow Fever virus, and West Nile virus. plos.org However, many antibodies targeting the fusion loop are weakly neutralizing and can contribute to antibody-dependent enhancement (ADE) of infection. asm.orgembopress.org These antibodies often bind more effectively to immature virions where the fusion loop is more exposed. embopress.org
Epitopes on the glycoprotein E can be either conformational or linear. nih.govfrontiersin.org
Conformational Epitopes: These are formed by amino acids that are brought into close proximity by the three-dimensional folding of the protein but are not necessarily contiguous in the primary amino acid sequence. plos.orgfrontiersin.org The majority of potent neutralizing antibodies recognize conformational epitopes on the virion surface. nih.gov These epitopes are often dependent on the correct folding and quaternary structure of the E protein. asm.org An example is the epitope recognized by mAb 2A10G6, which involves the spatially arranged D98, R99, and W101 residues in the fusion loop. plos.org
Linear Epitopes: These are composed of a continuous stretch of amino acids in the protein's primary sequence. nih.govplos.org While most highly neutralizing antibodies target conformational epitopes, linear epitopes can also induce neutralizing responses. nih.gov For instance, a predicted linear epitope from the DIII region of Dengue virus 1 (RGARRMAIL) has been identified. nih.gov Studies have mapped numerous linear B-cell epitopes across the E protein that are recognized by sera from naturally infected humans. nih.govplos.org
Table 2: Comparison of Conformational and Linear Epitopes
| Epitope Type | Definition | Role in Neutralization | Example |
|---|---|---|---|
| Conformational | Amino acids brought together by protein folding | Target of most potent neutralizing antibodies | 2A10G6 epitope (D98, R99, W101) in the fusion loop |
| Linear | Continuous sequence of amino acids | Can induce neutralizing antibodies, but often less potent | RGARRMAIL peptide in Dengue virus 1 DIII |
Recent research has identified a class of highly potent neutralizing antibodies that recognize epitopes present only on the dimeric form of the glycoprotein E. mdpi.comnih.gov These E-dimer-dependent epitopes (EDEs) are quaternary structures formed by the interaction of two E protein monomers. researchgate.net Antibodies targeting EDEs are often broadly neutralizing across different dengue virus serotypes and can even cross-neutralize other flaviviruses like Zika virus. frontiersin.orgresearchgate.net These antibodies are of significant interest for the development of universal flavivirus vaccines and therapeutics because they target a conformation essential for the virus's pre-fusion state. frontiersin.orggoogle.com The stabilization of recombinant E protein dimers has become a key strategy in vaccine design to effectively present these critical quaternary epitopes. google.com
Cross-Reactivity and Cross-Neutralization among Flaviviruses
Infection with a flavivirus elicits an antibody response that is not only specific to the infecting virus but also cross-reactive with other members of the Flavivirus genus. This cross-reactivity is primarily directed against the envelope (E) glycoprotein, the most exposed protein on the virion surface. mdpi.com The E protein is composed of three structural and antigenic domains: domain I (DI), domain II (DII), and domain III (DIII). frontiersin.org
The extent of cross-reactivity and the ability of these cross-reactive antibodies to neutralize different flaviviruses are highly variable. Generally, antibodies that are broadly cross-reactive across multiple flaviviruses often exhibit weak or no neutralizing activity. mdpi.comembopress.org A significant portion of these broadly cross-reactive antibodies target highly conserved epitopes, such as the fusion loop located in DII. frontiersin.orgembopress.org The fusion loop is a critical functional element for viral entry, but in the context of the mature virion, it is often partially hidden or "cryptic," limiting the binding and neutralizing efficacy of antibodies directed against it. mdpi.com Disintegration of the virus particle can expose these cryptic epitopes, leading to strong binding by cross-reactive antibodies in laboratory assays, which may not translate to effective neutralization of infectious virions. mdpi.com
In contrast, potent cross-neutralization is more commonly observed between more closely related flaviviruses, often within the same serocomplex. mdpi.com Some cross-neutralizing antibodies target conserved epitopes on the E protein that are more accessible on the virion surface. For instance, certain antibodies that recognize the E-dimer epitope, which spans across two E protein monomers, can effectively neutralize multiple flaviviruses, such as dengue virus (DENV) and Zika virus (ZIKV). embopress.org Monoclonal antibodies (mAbs) targeting specific epitopes on DIII have also been shown to exhibit cross-neutralizing activity against related flaviviruses. frontiersin.org
A notable example of a broadly cross-neutralizing antibody is the mAb 2A10G6, which recognizes a novel epitope within the highly conserved ⁹⁸DRXW¹⁰¹ motif of the fusion loop. frontiersin.org This antibody has demonstrated potent neutralizing activity against several flaviviruses, including all four DENV serotypes, Yellow Fever virus (YFV), and West Nile virus (WNV). frontiersin.org
The following table summarizes key cross-reactive epitopes on the flavivirus E protein and the antibodies that recognize them.
| Epitope Location | Key Residues/Motifs | Cross-Reactivity Profile | Reference |
| Domain II (Fusion Loop) | Highly conserved fusion peptide loop | Broadly cross-reactive, often poorly neutralizing | mdpi.comembopress.org |
| Domain II (Fusion Loop) | ⁹⁸DRXW¹⁰¹ motif | Broadly cross-neutralizing (e.g., mAb 2A10G6) | frontiersin.org |
| E-Dimer Epitope | Quaternary structure spanning two E proteins | Cross-neutralizing within serocomplexes (e.g., DENV and ZIKV) | embopress.org |
| Domain III | Various epitopes | Type-specific and subcomplex-reactive neutralizing antibodies | frontiersin.org |
Host Immune Evasion Mechanisms
Flaviviruses have evolved multiple strategies to evade the host immune system, with the glycoprotein E playing a pivotal role in several of these mechanisms. These strategies allow the virus to establish infection and replicate efficiently before a robust and specific immune response can clear it.
Glycan Shielding and Its Role in Immune Escape
The surface of the flavivirus E glycoprotein is often decorated with N-linked glycans, which are carbohydrate molecules attached to asparagine residues. These glycans can physically mask or "shield" underlying antigenic sites on the E protein from recognition by host antibodies. nih.govpasteur.fr This glycan shield can prevent the binding of neutralizing antibodies, thereby allowing the virus to escape immune clearance. nih.gov
The number and position of these glycosylation sites can vary among different flaviviruses and even between strains of the same virus, contributing to their antigenic diversity. asm.org For instance, most flaviviruses have a conserved N-linked glycosylation site at position N154 in the E protein, while dengue viruses uniquely possess an additional site at N67. asm.orgfrontiersin.org
The presence or absence of these glycans can significantly impact viral infectivity, tropism, and pathogenesis. asm.org For example, the glycosylation at N154 of the Zika virus E protein has been shown to be crucial for its ability to invade the mosquito midgut by antagonizing the vector's immune response. nih.gov In some cases, the loss of a glycan shield can paradoxically increase viral infectivity in certain cell types by unmasking receptor-binding sites, while in other contexts, it can render the virus more susceptible to neutralization. asm.org The composition of the glycans, which is determined by the host cell machinery, can also influence viral interactions with cellular factors, such as C-type lectins on immune cells, which can either facilitate or inhibit infection. frontiersin.org
The table below details the impact of key glycosylation sites on the flavivirus E protein.
| Glycosylation Site | Flavivirus Example(s) | Role in Immune Evasion and Pathogenesis | Reference |
| N154 | Most flaviviruses (e.g., ZIKV, WNV) | Shields antigenic sites, influences neuroinvasiveness, and facilitates vector infection. | asm.orgnih.gov |
| N67 | Dengue Virus (DENV) | Unique to DENV; plays a role in viral particle production and interaction with DC-SIGN on dendritic cells. | frontiersin.org |
Antigenic Drift via Amino Acid Substitutions
Antigenic drift is a mechanism of immune evasion characterized by the gradual accumulation of mutations, specifically amino acid substitutions, in viral surface proteins. wustl.edu In flaviviruses, the E glycoprotein is a primary target for antigenic drift. These changes can alter the epitopes recognized by the host's antibodies, leading to a decrease in the effectiveness of the pre-existing immune response. wustl.edumdpi.com
Mutations in the E protein can impact the binding affinity of neutralizing antibodies, allowing the virus to escape neutralization. Even single amino acid changes in critical regions of the E protein can be sufficient to confer resistance to potent neutralizing antibodies. The accumulation of these mutations over time can lead to the emergence of new antigenic variants that can cause reinfections or epidemics in populations with prior immunity to older strains. wustl.edu
Studies on duck Tembusu virus (DTMUV), a flavivirus, have shown that while the E protein is relatively conserved among different isolates, minor amino acid variations are observed across its three domains. mdpi.com Although these specific observed mutations did not significantly alter the cross-neutralizing antibody responses between the tested strains, the potential for antigenic change through amino acid substitution remains a significant mechanism for immune evasion in flaviviruses. mdpi.com
Modulation of Host Immune Signaling (Mechanisms involving E protein)
While non-structural (NS) proteins of flaviviruses are the primary and most extensively studied antagonists of host innate immune signaling pathways, such as the interferon (IFN) and nuclear factor-kappa B (NF-κB) pathways, the E glycoprotein can also contribute to the modulation of the host immune response. mdpi.comwustl.edu
One proposed mechanism involves the high-mannose carbohydrates present on the E glycoprotein. These glycans have been suggested to impair Receptor-Interacting Protein 1 (RIP-1) signaling, a component of the Toll-like receptor 3 (TLR3) pathway that leads to the induction of IFN-β. By interfering with this signaling cascade early on, the virus can dampen the initial antiviral response.
Furthermore, expression of the E protein of Langat virus, a tick-borne flavivirus, has been shown to induce apoptosis (programmed cell death) in infected cells. wustl.edu Apoptosis can have a dual role in viral pathogenesis; it can be an antiviral defense mechanism to limit viral spread, but some viruses can also exploit it to facilitate dissemination.
It is important to note that the majority of research on the direct modulation of host immune signaling pathways by flaviviruses has focused on the array of non-structural proteins. For instance, various NS proteins have been shown to target key signaling molecules like STAT2, MAVS, and components of the NF-κB pathway to inhibit the production and function of interferons. wustl.edu The direct role of the E protein in these intricate molecular interactions is an area of ongoing research.
Glycoprotein E in Flavivirus Pathogenesis and Virulence
Contribution of E Protein to Viral Virulence
The E protein is a major contributor to the virulence of flaviviruses, influencing their ability to cause severe disease. mdpi.com Its role in virulence is multifaceted, involving efficient viral entry, replication, and the modulation of the host immune response. The structural integrity and conformational dynamics of the E protein are crucial for its function. It exists as a homodimer on the surface of mature virions, lying flat against the viral membrane. asm.org This arrangement is thought to protect the fusion loop, a critical component for membrane fusion, from premature activation. anr.fr
Glycosylation of the E protein, a post-translational modification where sugar chains (glycans) are attached to the protein, has been identified as a significant virulence determinant for several flaviviruses. nih.gov For instance, the emergence of highly pathogenic West Nile virus (WNV) strains has been linked to the presence of an N-linked glycosylation site on the E protein. mdpi.com This glycosylation can enhance viral replication in birds, potentially leading to increased transmissibility and higher pathogenicity. mdpi.com Studies have shown that glycosylated variants of WNV are more virulent than non-glycosylated counterparts. mdpi.com Similarly, for Japanese encephalitis virus (JEV), the presence of a single glycosylation site at position N154 is associated with neurovirulence. tandfonline.com
The E protein also influences virulence by interacting with host cell surface receptors, which can dictate the efficiency of viral entry and subsequent replication. The affinity of the E protein for these receptors can determine the severity of the infection.
Role of E Protein in Determining Tissue Tropism
The E protein plays a pivotal role in determining the tissue tropism of flaviviruses, which is the propensity of a virus to infect specific types of cells or tissues within a host. mdpi.comfrontiersin.org This specificity is largely mediated by the interaction between the E protein's domain III (EDIII) and host cell surface receptors. mdpi.comasm.org EDIII is thought to contain the primary receptor-binding motifs for many flaviviruses. asm.orgmdpi.com
Subtle differences in the amino acid sequence of the E protein, particularly within EDIII, can lead to significant variations in host factor usage and, consequently, distinct tissue tropisms among different flaviviruses. frontiersin.org For example, studies with chimeric viruses, where the E protein of one flavivirus is swapped with that of another, have demonstrated that the E protein is a key determinant of tissue-specific infection. researchgate.net
Glycosylation of the E protein also influences tissue tropism. The presence and location of N-linked glycans can affect the interaction of the virus with cell-specific lectins, which are sugar-binding proteins. asm.org For instance, the interaction of glycosylated WNV E protein with DC-SIGN and DC-SIGNR, lectins found on dendritic cells, can enhance infection of these immune cells, which can then disseminate the virus to other tissues, including the central nervous system. asm.org
Furthermore, ubiquitination of the E protein, another post-translational modification, has been suggested to play a role in tissue-specific tropism. A study on Zika virus (ZIKV) showed that a mutation affecting a ubiquitination site in the E protein resulted in significantly varied viral titers across different tissues in mice, suggesting that this modification may drive tissue-specific tropism. frontiersin.org
Impact of Specific E Protein Mutations on Infectivity and Pathogenic Outcomes
Single amino acid substitutions in the E protein can have profound effects on the infectivity and pathogenic outcomes of flavivirus infections. These mutations can alter the protein's structure, stability, and interactions with host factors, leading to either attenuation or enhancement of virulence. nih.govplos.org
A notable example is a mutation at residue 198 in the domain I-II hinge region of the WNV E protein. The T198F mutation was found to increase the virus's sensitivity to neutralization by antibodies targeting a cryptic epitope in the fusion loop. nih.gov This increased exposure of the fusion loop was associated with reduced virion stability and attenuated infection in mice, highlighting how a single residue can modulate the conformational dynamics or "breathing" of the virion with significant in vivo consequences. nih.govplos.org
Mutations within the fusion loop of domain II can also impact infectivity. This highly conserved region is essential for membrane fusion. Changes in its sequence can disrupt this process, leading to reduced viral entry and attenuated phenotypes.
In domain III, mutations can affect receptor binding and, consequently, virulence. For instance, specific mutations in the EDIII of Tembusu virus (TMUV) have been shown to impair viral entry and assembly. frontiersin.org Conversely, certain mutations in the loop regions of EDIII can enhance viral entry. frontiersin.org Studies on JEV have identified residues in EDIII that are critical for its interaction with neutralizing antibodies and are implicated in virulence. mdpi.com
The table below summarizes the impact of specific E protein mutations on flavivirus infectivity and pathogenesis based on published research findings.
| Virus | E Protein Domain | Mutation | Impact on Infectivity and Pathogenesis | Reference(s) |
| West Nile Virus (WNV) | DI-DII Hinge | T198F | Increased sensitivity to neutralization, reduced virion stability, attenuated infection in mice. | nih.gov, plos.org |
| Dengue Virus (DENV) | DI-DII Hinge | F193T (analogous to WNV T198F) | Increased accessibility of the cryptic fusion loop epitope, decreased virus stability. | nih.gov |
| Zika Virus (ZIKV) | E Protein Surface | K38R | Significantly attenuated in placental trophoblast cells and in vivo in mice, suggesting a role for ubiquitination in tissue-specific tropism. | frontiersin.org |
| Japanese Encephalitis Virus (JEV) | EDI | N154A (removes glycosylation) | Decreased mouse neurotoxicity and neuroinvasiveness. | plos.org, nih.gov |
| Tembusu Virus (TMUV) | EDIII Loop Regions | Various mutations (e.g., T332A, S365A.S366A.T367A) | Disrupted virion assembly and impaired virus binding and entry. | frontiersin.org |
| Tembusu Virus (TMUV) | EDIII Loop IV | S388A.G389A.K390A | Enhanced virus entry. | frontiersin.org |
| Tick-Borne Encephalitis Virus (TBEV) | E Protein | D483G | Decreased viral invasiveness. | nih.gov |
Molecular Basis of Attenuation through E Protein Modifications
Modifications to the E protein form a cornerstone of strategies for developing live-attenuated flavivirus vaccines. Attenuation aims to reduce the virulence of a virus while retaining its ability to induce a protective immune response. Several molecular mechanisms involving the E protein contribute to attenuation.
One of the most common approaches is the introduction of mutations that disrupt the E protein's function. As discussed previously, single amino acid substitutions can lead to an attenuated phenotype. For example, the T198F mutation in the WNV E protein resulted in a less pathogenic virus. nih.govplos.org Similarly, mutations in the hinge region and the glycosylation site of the Alfuy virus (ALFV) E protein have been identified as attenuation markers. researchgate.netmdpi.com
Enhanced binding to glycosaminoglycans (GAGs), which are abundant on the surface of many cells and in the extracellular matrix, is a well-established mechanism of in vitro flavivirus attenuation. mdpi.com Mutations in the E protein that increase its affinity for GAGs can lead to the sequestration of viral particles, preventing their systemic spread in the host and thus reducing virulence. mdpi.com For ALFV, a positively charged residue at position K327 was found to enhance GAG binding and contribute to its natural attenuation. mdpi.com
The removal or alteration of glycosylation sites on the E protein is another effective strategy for attenuation. The absence of the N-linked glycosylation site in the E protein of viruses like WNV and JEV has been shown to reduce their neurovirulence. nih.govtandfonline.com
A more recent and sophisticated approach to attenuation involves "rewiring" the codons of the E gene. By synonymously substituting codons for certain amino acids with ones that are a single base change away from a stop codon, the virus's evolutionary potential is redirected towards detrimental mutations. This strategy has been explored with an avian flavivirus, where modifying the serine and leucine (B10760876) codons in the E-NS1 genes resulted in an attenuated phenotype under specific selective pressures. asm.org
The following table details various E protein modifications and their role in flavivirus attenuation.
| Virus | Modification Strategy | Specific E Protein Modification | Molecular Basis of Attenuation | Reference(s) |
| Alfuy Virus (ALFV) | Mutation | Mutations in the hinge region (E273–277) and lack of glycosylation (E154–156). | Multifactorial, including reduced peripheral replication and spread. | researchgate.net |
| Alfuy Virus (ALFV) | Enhanced GAG Binding | Positively-charged residue K327. | Increased affinity for GAGs, leading to viral sequestration. | mdpi.com |
| West Nile Virus (WNV) | Mutation | T198F in the DI-DII hinge. | Increased exposure of the fusion loop, reduced virion stability. | nih.gov, plos.org |
| Japanese Encephalitis Virus (JEV) | Deglycosylation | N154A mutation. | Reduced neuroinvasiveness and neurotoxicity. | plos.org, nih.gov |
| Avian Flavivirus (TMUV) | Codon Rewiring | Synonymous substitution of serine and leucine codons in the E gene to be one base away from stop codons. | Reduced viral adaptability by redirecting evolution towards detrimental mutations. | asm.org |
Evolutionary Dynamics and Genetic Diversity of Flavivirus Glycoprotein E
Phylogenetic Analysis of E Protein Sequences
Phylogenetic analyses of flavivirus E protein sequences have been instrumental in understanding the evolutionary relationships within the Flaviviridae family. These studies consistently demonstrate that the E glycoprotein (B1211001) phylogeny largely mirrors that of the RNA-dependent RNA polymerase (RdRp), indicating a common evolutionary history for most of the family. biorxiv.org The E protein is a class II fusion protein, and its homologs are found in most flavivirus species, including the more divergent jingmenviruses and large genome flaviviruses. biorxiv.orgbiorxiv.org This suggests that the ancestor of these viruses likely possessed a class II fusion mechanism. biorxiv.org
Phylogenetic trees constructed based on E protein sequences typically show distinct clades corresponding to different flavivirus groups, such as mosquito-borne, tick-borne, and insect-specific flaviviruses. researchgate.netscispace.com For instance, within the mosquito-borne flaviviruses, Dengue virus (DENV) serotypes cluster together, and Zika virus shows a close phylogenetic relationship to them. researchgate.net Similarly, analysis of the E protein gene of Culex flavivirus (CxFV) isolates has revealed distinct clades, with some strains from the United States being more closely related to Asian isolates than to those from Central and South America. scispace.com
The domain III of the E protein (DIII) is recognized as the most variable region and is often used for phylogenetic analysis to differentiate even closely related viruses, such as genotypes of Dengue 4 virus. scielo.org.mxresearchgate.net This high variability in DIII allows for finer-resolution phylogenetic trees that can track the geographic and temporal evolution of specific flaviviruses. scielo.org.mx
Table 1: Phylogenetic Grouping of Selected Flaviviruses Based on E Protein Sequence Analysis
| Phylogenetic Group | Representative Viruses | Key E Protein Feature |
| Mosquito-Borne | Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Japanese Encephalitis Virus (JEV) | Generally exhibit high genetic diversity within and between serotypes/genotypes. |
| Tick-Borne | Tick-borne encephalitis virus (TBEV), Louping ill virus (LIV), Omsk hemorrhagic fever virus (OHFV) | Show closer genetic relationships within the group compared to mosquito-borne flaviviruses. |
| Insect-Specific | Culex flavivirus (CxFV), Cell fusing agent virus (CFAV) | Form a distinct and divergent lineage, considered to be ancestral to other flaviviruses. scispace.com |
| Jingmenviruses | Alongshan virus (ALSV), Haseki tick virus (HTV) | Possess E glycoprotein homologs, suggesting a shared ancestry with other flaviviruses. biorxiv.org |
Genetic Variation and Amino Acid Substitutions in the E Gene
The gene encoding the E protein exhibits significant genetic variation, leading to amino acid substitutions that can impact viral phenotype. This variation is not uniformly distributed across the protein but is concentrated in specific domains and at particular residues. For instance, a study on Dengue 3 virus identified 47 variable sites in the E protein, with most of these changes located on the viral surface. researchgate.net Similarly, analysis of St. Louis encephalitis virus (SLEV) revealed limited amino acid variation in the E protein compared to other viruses in the Japanese encephalitis complex. semanticscholar.org
Mutations in the E protein can arise from various evolutionary pressures. In a study of Duck Tembusu Virus (DTMUV), thirteen amino acid positions across the three domains of the E protein showed genetic polymorphisms among different strains. plos.org Research on Tembusu virus has also shown that specific amino acid substitutions in the E protein, such as at residue 367, can play a critical role in pathogenesis. asm.org
The functional consequences of these amino acid substitutions are diverse. Some mutations can alter the conformation of the E protein, potentially affecting viral attachment, entry, and infectivity. nih.gov For example, substitutions in the hinge region between domain I and domain II have been linked to changes in viral growth kinetics and neurovirulence. nih.gov
Table 2: Examples of Amino Acid Substitutions in Flavivirus E Protein and Their Potential Impact
| Virus | Amino Acid Substitution | Location (Domain) | Potential Impact |
| Tembusu Virus | T367K | E protein | Contributes to cell-adaptation and virulence attenuation. asm.org |
| Japanese Encephalitis Virus | Glu to Lys at residue 138 | E protein | Enhanced susceptibility to heparin inhibition and attenuated neurovirulence. asm.org |
| Dengue Virus | Multiple substitutions | Domain III | Altered neutralization by antibodies. researchgate.netwikipedia.org |
| West Nile Virus | Various substitutions | Domain III | Can lead to escape from antibody neutralization. wikipedia.org |
| Zika Virus | Single amino acid mutations | E protein | Can lead to escape from broadly neutralizing antibodies. nih.gov |
Selective Pressures Shaping E Protein Evolution
The evolution of the flavivirus E protein is driven by a complex interplay of selective pressures, primarily from the host immune system and the need to adapt to different host environments. nih.gov The E protein is a primary target for neutralizing antibodies, which exerts strong positive selection pressure, favoring mutations that allow the virus to evade the immune response. plos.orgtbenews.com
Studies have identified specific amino acid positions within the E glycoprotein that have been subject to positive selection in several Dengue virus serotypes. psu.edu Many of these selected sites are located in or near potential T- or B-cell epitopes, highlighting the role of the adaptive immune response in driving E protein evolution. psu.edu
Correlation between E Protein Diversity and Phenotypic Variation
The genetic diversity of the E protein directly correlates with significant phenotypic variations, including changes in antigenicity, immune evasion, viral tropism, and host range.
The E protein is the principal antigen that elicits neutralizing antibodies during a flavivirus infection. wikipedia.orgictv.global Genetic variations in the E protein, particularly in domain III, can lead to antigenic differences that allow the virus to escape from neutralization by pre-existing antibodies. wikipedia.org This phenomenon, known as antigenic variation, is a major mechanism for immune evasion. wikipedia.org
Mutations that lead to antigenic differences can be traced to the biochemical nature and location of the amino acid substitutions. wikipedia.org For example, studies on Zika and Dengue viruses have shown that even single amino acid mutations in the E protein can significantly impact neutralization by monoclonal antibodies. nih.gov While broadly neutralizing antibodies may be less affected by single mutations, narrowly specific antibodies can be completely evaded. nih.gov This highlights how E protein diversity can lead to the emergence of immune escape variants, posing challenges for vaccine and therapeutic development. wikipedia.orgmdpi.com
The E protein plays a pivotal role in determining the host range and tissue tropism of flaviviruses by mediating binding to host cell receptors. nih.govfrontiersin.org The structural flexibility of the E protein, often referred to as "breathing," may allow for interactions with a broader range of receptors, thereby expanding host and tissue tropism. nih.gov
Amino acid substitutions in the E protein can alter receptor binding affinity and specificity, leading to adaptations to new hosts or tissues. For example, the evolution of the E protein is thought to have been crucial for the adaptation of flaviviruses to alternate between invertebrate vectors and vertebrate hosts. biorxiv.org The versatility of the class II fusion mechanism, exemplified by the E protein, is believed to contribute to the wide variety of hosts infected by flaviviruses. biorxiv.org Specific mutations in the E protein have been linked to increased infectivity in mosquitoes and the ability to evade mammalian innate immune responses. nih.gov Furthermore, the structural heterogeneity of flavivirus virions, influenced by the E protein arrangement, may also contribute to an expanded tissue tropism. frontiersin.org
Evolutionary History of Flaviviridae Glycoproteins
The evolutionary history of glycoproteins within the Flaviviridae family is complex and marked by significant events such as gene capture and potential recombination. nih.gov While most flaviviruses utilize the class II E glycoprotein for fusion, some genera, including Hepacivirus, Pegivirus, and Pestivirus, possess structurally distinct E1E2 glycoproteins. biorxiv.orgbiorxiv.org These E1E2 proteins may represent a novel class of fusion mechanism and are strictly associated with infection of vertebrate hosts. biorxiv.orgbiorxiv.org
Phylogenetic mapping suggests the existence of two primary evolutionary lineages. researchgate.net One lineage, encompassing Orthoflavivirus, Jingmenvirus, and large genome flaviviruses, likely arose from an ancestor with the E glycoprotein. researchgate.net The other lineage, containing hepaciviruses and pegiviruses, appears to have descended from an ancestor with E1E2 glycoproteins. researchgate.net The distribution of these different glycoprotein types is incongruent with the RdRp phylogeny, suggesting a complex history that may involve the loss or gain of specific proteins through events like recombination. biorxiv.orgresearchgate.net This indicates that the evolution of glycoproteins has been a key factor in shaping the diverse virology and ecology of the Flaviviridae family. biorxiv.org
Glycoprotein E As a Target for Antiviral Strategies
Principles of Antiviral Development Targeting Glycoprotein (B1211001) E
Current antiviral research is heavily concentrated on the E protein because it is involved in multiple stages of viral entry, including receptor binding and membrane fusion. nih.gov Its surface accessibility and the critical nature of its functions make it a prime candidate for therapeutic intervention. nih.govtbenews.com
The initial step of a flavivirus infection involves the attachment of the virion to the surface of a host cell. mdpi.com This process is primarily mediated by the E protein's domain III, which interacts with various host cell surface molecules, such as glycosaminoglycans (GAGs) like heparan sulfate (B86663). mdpi.comnih.gov This interaction, while often of low affinity, helps to concentrate virus particles on the cell surface, facilitating subsequent engagement with specific entry receptors. mdpi.com
Strategies to inhibit viral attachment focus on blocking this initial E protein-host cell interaction. This can be achieved through:
Small molecules or peptides that bind to the E protein's receptor-binding domain, physically preventing it from interacting with cellular attachment factors.
Competitive inhibitors , such as soluble forms of the host receptors or receptor mimetics, which bind to the virus and saturate its attachment sites.
Monoclonal antibodies that specifically target epitopes within domain III of the E protein, thereby sterically hindering access to host cell receptors. mdpi.com
Research has shown that disrupting the binding of the E protein to heparan sulfate can inhibit flavivirus replication. wjgnet.com
Following attachment and entry into the host cell via endocytosis, the acidic environment of the endosome triggers a conformational change in the E protein, leading to the fusion of the viral envelope with the endosomal membrane. wjgnet.comasm.org This fusion event is essential for releasing the viral genome into the cytoplasm. wjgnet.com The process is driven by the E protein, a class II viral fusion protein. asm.org
Inhibiting this fusion step is a major antiviral strategy. nih.govacs.org Several approaches have been developed:
Small Molecule Inhibitors: Compounds have been identified that bind to a conserved pocket on the E protein, located at the interface of domains I and II. nih.govnih.gov This pocket acts as a hinge region for the conformational changes required for fusion. nih.gov By binding to this site, these molecules can stabilize the pre-fusion conformation of the E protein, preventing the low pH-triggered rearrangement necessary for fusion. nih.govnih.gov
Peptide Inhibitors: Synthetic peptides derived from the stem region of the E protein have been shown to inhibit fusion. mdpi.complos.org These peptides are thought to interfere with the final "zippering" step of the fusion process, where the stem region helps to form a stable hairpin-like structure, bringing the viral and cellular membranes together. asm.orgplos.org For example, the DN59 peptide, a mimetic of the DENV-2 E protein stem region, demonstrated a significant reduction in viral plaques for both Dengue and West Nile viruses. mdpi.com
A number of compounds have been investigated for their ability to inhibit E-mediated membrane fusion. nih.govnih.gov
Table 1: Examples of Compounds Targeting Flavivirus E-Mediated Membrane Fusion
| Compound Class | Specific Compound(s) | Mechanism of Action | Target Viruses | Reference(s) |
|---|---|---|---|---|
| Cyanohydrazones | 3-110-22, JBJ-01-162-04 | Binds to a conserved pocket between E protein domains I and II, inhibiting low pH-triggered conformational changes and membrane fusion. | Dengue virus (DENV), Zika virus (ZIKV), Japanese encephalitis virus (JEV), West Nile virus (WNV) | nih.govacs.orgmdpi.comnih.gov |
| Disubstituted Pyrimidines | Not specified | Inhibit DENV entry by binding directly to the pre-fusion form of the E protein and inhibiting membrane fusion. | DENV | nih.gov |
| Polyphenols | Epigallocatechin gallate (EGCG) | Binds to E protein domains I and II, preventing conformational changes required for entry. | ZIKV | mdpi.com |
| Naphthoquinones | Atovaquone | Targets membrane fusion induced by the E protein. | ZIKV, DENV (all 4 serotypes) | mdpi.com |
The flavivirus E protein undergoes a series of dramatic and essential conformational rearrangements throughout the viral life cycle. purdue.edu On the surface of a mature virion, E proteins are arranged as flat homodimers. asm.org Upon exposure to the low pH of the endosome, these dimers dissociate, and the E protein monomers reassemble into spike-like homotrimers. asm.orgpurdue.edu This transition exposes the previously hidden fusion loop, allowing it to insert into the endosomal membrane. nih.gov
Targeting this conformational flexibility is a key antiviral strategy. purdue.edu The goal is to "trap" the virus in a non-infectious state by preventing these necessary structural transitions. purdue.edu
Inhibiting Dimer-to-Trimer Transition: Small molecules that bind to the hinge region between E protein domains I and II can effectively lock the protein in its pre-fusion dimeric state. nih.govnih.gov This prevents the dissociation of the dimer and subsequent formation of the fusion-active trimer. nih.gov
Blocking Hairpin Formation: After the fusion loop inserts into the host membrane, the E protein folds back on itself, a process that involves the stem region zippering along the outside of the trimer. asm.org Peptides that mimic the stem region can bind to a late-stage fusion intermediate, disrupting this "zippering" action and halting the fusion process before the pore is formed. plos.org
Antibody-Mediated Inhibition: Certain monoclonal antibodies can inhibit fusion by binding to specific domains of the E protein. asm.org Depending on their binding site, they can either block the initial interaction with the target membrane or interfere with the proper formation of the post-fusion trimer structure. asm.org
The low-pH environment of the endosome is sensed in part by conserved histidine residues on the E protein, which become protonated and help trigger the conformational changes. nih.govwjgnet.com
The entry of flaviviruses into host cells is initiated by the binding of the E protein to specific receptors on the cell surface. mdpi.commdpi.com While initial attachment may be to general factors like GAGs, subsequent high-affinity binding to entry receptors is crucial for triggering endocytosis. mdpi.com The E protein's domain III (DIII) is primarily responsible for this receptor binding. mdpi.commdpi.com
Disrupting this critical interaction is a viable antiviral strategy. mdpi.com
Targeting E Protein DIII: Small molecules and, notably, neutralizing antibodies can be designed to bind specifically to DIII. mdpi.com This binding can physically block the receptor-binding site, preventing the virus from engaging with its cognate receptor on the host cell. For example, the monoclonal antibody Ab513 binds to DIII of the DENV-4 E protein and can neutralize multiple DENV genotypes. mdpi.com
Receptor Antagonists: Another approach involves developing molecules that mimic the E protein's binding site and act as antagonists by occupying the host cell receptor, thus preventing the virus from binding.
Blocking Virus-Receptor Trafficking: After binding, the virus-receptor complex often moves along the cell membrane to clathrin-rich regions to initiate endocytosis. mdpi.com Interfering with this lateral movement could also inhibit viral entry.
Different flaviviruses can utilize a range of host receptors. nih.gov
Table 2: Host Cell Receptors and Attachment Factors for Flaviviruses
| Receptor/Attachment Factor | Interacting Flavivirus(es) | Reference(s) |
|---|---|---|
| Heparan Sulfate Proteoglycan (HSP) | West Nile virus (WNV), Zika virus (ZIKV), Dengue virus (DENV) | nih.gov |
| DC-SIGN | Dengue virus (DENV), Yellow fever virus (YFV) | nih.govasm.org |
| TIM/TAM Receptors | Dengue virus (DENV) | nih.gov |
| Mannose Receptor | General flavivirus interaction | nih.gov |
Many flavivirus E proteins are glycosylated, meaning they have sugar chains (glycans) attached to them at specific asparagine (Asn) residues. asm.orgresearchgate.net These glycans can play important roles in the viral life cycle, including proper protein folding, virion assembly, and, crucially, interaction with host cell lectins (carbohydrate-binding proteins). researchgate.netnih.gov
The E protein of most flaviviruses has a highly conserved N-linked glycosylation site at Asn-153 (or Asn-154 in some viruses), while Dengue virus has a second unique site at Asn-67. asm.orgresearchgate.net These glycans can be recognized by host lectins, such as DC-SIGN on dendritic cells, which facilitates viral attachment and entry. asm.orgnih.gov
This interaction presents a therapeutic target:
Carbohydrate-Binding Agents (Lectins): Plant-derived lectins can be used as antiviral agents. These proteins bind to the specific glycan structures on the viral E protein, effectively masking them and preventing the virus from interacting with host cell lectin receptors. nih.gov
Inhibitors of Glycosylation: Drugs that interfere with the host cell's glycosylation pathways can lead to the production of virions with incomplete or incorrect glycans on their E proteins. nih.gov This can impair viral fitness, reduce infectivity, and hinder attachment to host cells. asm.orgnih.gov For instance, removing the glycan at Asn-67 in Dengue virus has been shown to abolish the production of new infectious particles. asm.org
The type of glycan attached to the E protein can differ depending on whether the virus is produced in a vertebrate or arthropod host, which can influence viral tropism and infectivity. researchgate.net
Immunogen Design Principles for Vaccine Development
The E glycoprotein is the primary target for neutralizing antibodies and therefore the most important component in the design of flavivirus vaccines. tbenews.comoup.com The goal of vaccine design is to present the E protein to the immune system in a way that elicits a strong, protective, and broadly neutralizing antibody response while avoiding potentially harmful responses like antibody-dependent enhancement (ADE). nih.govnih.gov
Key principles in modern immunogen design include:
Preserving the Native Conformation: Neutralizing antibodies often recognize complex, conformational epitopes present on the pre-fusion E protein dimers found on the surface of mature virions. oup.comresearchgate.net Therefore, successful immunogens must present the E protein in its authentic tertiary and quaternary structure. researchgate.net Strategies include stabilizing the E protein dimers to prevent them from spontaneously rearranging into their post-fusion trimeric form. researchgate.net
Subunit Vaccines and Subviral Particles (SVPs): Rather than using whole inactivated or attenuated viruses, modern approaches often use subunits, such as recombinant E protein or non-infectious subviral particles (SVPs). tbenews.comoup.com SVPs are composed of the prM and E proteins and mimic the surface of the actual virus, presenting E protein dimers in a native-like arrangement. oup.com
Epitope-Focused Immunogens: A major challenge in flavivirus vaccine development is that the immune response can be directed towards highly variable, non-neutralizing epitopes or conserved, but poorly neutralizing, epitopes that can lead to cross-reactive, ADE-mediating antibodies. nih.govembopress.org Rational immunogen design, sometimes called "reverse vaccinology 2.0," aims to focus the immune response on specific, conserved epitopes that are known to be targets for broadly neutralizing antibodies. nih.govresearchgate.net This can involve:
Epitope Resurfacing: Modifying the E protein to mask or remove immunodominant, variable, or non-neutralizing epitopes. researchgate.net
Germline Targeting: Designing immunogens that can effectively engage and activate the specific B cells that have the potential to mature into broadly neutralizing antibody producers. researchgate.net
Multivalent Presentation: To enhance immunogenicity, engineered E protein immunogens are often presented in a multivalent format, for example, by attaching them to nanoparticles or virus-like particles (VLPs). nih.govresearchgate.net This repetitive display of the antigen can more effectively cross-link B cell receptors and trigger a stronger immune response. researchgate.net
By understanding the molecular basis of neutralization and the structure of the E protein, researchers can design next-generation vaccines that are safer and provide broader protection against multiple flaviviruses. nih.govembopress.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-110-22 |
| Ab513 |
| Atovaquone |
| DN59 |
| Epigallocatechin gallate (EGCG) |
Recombinant E Protein-Based Immunogens
Recombinant subunit vaccines based on the E glycoprotein represent a promising approach for flavivirus prevention. This strategy involves producing the E protein, or fragments of it, using recombinant DNA technology in various expression systems, such as yeast, insect cells, or mammalian cells. nih.govgoogle.com These immunogens can elicit neutralizing antibody responses, which are a reliable correlate of protection for many flaviviruses. mdpi.commdpi.com
The primary advantage of recombinant E protein immunogens is their safety profile, as they are non-infectious due to the absence of viral genetic material. asm.org Research has focused on optimizing the expression and stability of the recombinant E protein to ensure it presents the correct conformational epitopes necessary to induce a protective immune response. google.com For example, studies have explored stabilizing the E glycoprotein in its dimeric conformation through specific amino acid substitutions to improve its use as a vaccine immunogen. google.com The E protein's domain III (EDIII), which contains receptor-binding sites, has also been investigated as a potential diagnostic and therapeutic target due to its ability to be recognized by specific monoclonal antibodies. nih.gov
Table 1: Examples of Recombinant E Protein-Based Immunogens and Research Findings
| Flavivirus | Recombinant E Protein Strategy | Key Research Finding | Reference(s) |
| Zika Virus (ZIKV) | E80 protein (80% of the E protein ectodomain) | Immunization with E80 induced potent neutralizing antibodies and protected mice from lethal challenge. | tghn.org |
| Dengue Virus (DENV) | E-proteins with mutations in the fusion loop | Mutant E-proteins reduced cross-reactivity with other flaviviruses, improving diagnostic specificity. | rki.de |
| Multiple Flaviviruses | Stabilized E glycoprotein dimers | Amino acid substitutions can stabilize the E protein dimer, enhancing its potential as a vaccine immunogen. | google.com |
| Japanese Encephalitis Virus (JEV) | EDIII-specific linear epitope | An EDIII-specific epitope was identified as a potential diagnostic and therapeutic target. | nih.gov |
Virus-Like Particles (VLPs) Incorporating E Protein
Virus-like particles (VLPs) are multi-protein structures that mimic the native virion but lack the viral genome, rendering them non-infectious and safe. asm.orgresearchgate.net For flaviviruses, VLPs can be generated by the co-expression of the precursor membrane (prM) and envelope (E) proteins. mdpi.comasm.org These proteins self-assemble into particles that display the E protein on their surface in a repetitive, native-like conformation. nih.govmdpi.com
This structural mimicry allows VLPs to elicit strong humoral and cellular immune responses, as they present conformational and quaternary structure-dependent antibody epitopes found on infectious viruses. nih.govmdpi.com VLP-based vaccines have been shown to be effective and safe in preclinical studies for several flaviviruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV). nih.gov Researchers have also engineered VLPs to improve their yield and immunogenicity. For instance, introducing a specific mutation (F108A) in the fusion loop of the DENV E protein was found to significantly enhance the production of VLPs for all four DENV serotypes and for ZIKV. asm.org
Table 2: Research on Flavivirus Virus-Like Particle (VLP) Vaccines
| Flavivirus | VLP Composition | Key Research Finding | Reference(s) |
| Dengue Virus (DENV) | prM and E proteins | A tetravalent DENV VLP vaccine induced high-titer neutralizing antibodies against all four serotypes. | nih.govasm.org |
| Dengue Virus 2 (DENV2) | Engineered mature DENV2 VLPs (mD2VLP) | mD2VLP vaccination in mice generated broad cross-reactive neutralizing antibodies and full protection against all 4 DENV serotypes. | elifesciences.org |
| Zika Virus (ZIKV) | prM and E proteins with F108A mutation | The F108A mutation, originally identified for DENV, also enhanced ZIKV VLP production. | asm.org |
| Multiple Flaviviruses | prM and E proteins | VLPs can be produced in various expression platforms, including yeast, insect, and mammalian cells, serving as excellent vaccine platforms. | nih.gov |
Strategies for Eliciting Broadly Neutralizing Antibodies
A major goal in flavivirus vaccine design is to elicit broadly neutralizing antibodies (bNAbs) that can protect against multiple serotypes or even different flaviviruses. elifesciences.orgnih.gov The E glycoprotein is the main target for these antibodies. elifesciences.orgnih.gov Many potent bNAbs target conserved, quaternary epitopes that span multiple E protein subunits on the virion surface. elifesciences.orgnih.gov
Key strategies to elicit bNAbs include:
Epitope-Focused Vaccine Design : This approach aims to design immunogens that present specific, conserved epitopes known to be targets of bNAbs. elifesciences.orgnih.gov One of the most well-characterized targets is the E-dimer epitope (EDE), which is conserved across all four DENV serotypes and ZIKV. elifesciences.orgnih.gov Another important target is the highly conserved fusion loop (FL) within domain II of the E protein. novusbio.comnih.gov
Manipulation of E Protein Glycosylation : The E protein contains N-linked glycosylation sites that can influence antibody recognition. biorxiv.org Some classes of bNAbs depend on this glycosylation for binding, while for others, the glycan can shield the epitope. biorxiv.org Research has shown that altering E protein glycosylation, for example by mutating the glycosylation site motif, can increase the sensitivity of DENV and ZIKV to neutralization by certain bNAbs. biorxiv.org This suggests that manipulating glycosylation could be a novel strategy for engineering vaccine antigens to better elicit a broad antibody response. biorxiv.org
Table 3: Key Epitopes on Glycoprotein E for Broadly Neutralizing Antibodies (bNAbs)
| Epitope | Location on E Protein | Flaviviruses Targeted | Key Characteristics | Reference(s) |
| E-Dimer Epitope (EDE) | Quaternary epitope spanning two E monomer subunits within a dimer. | DENV 1-4, ZIKV | Highly conserved; overlaps the prM binding site. A major target for potent bNAbs. | elifesciences.orgnih.gov |
| Fusion Loop (FL) Epitope | Distal end of Domain II (EDII). | DENV 1-4, YFV, WNV, JEV, TBEV | Highly conserved region critical for membrane fusion. Target of cross-reactive antibodies. | novusbio.comnih.gov |
| Domain III (DIII) Epitopes | Domain III (EDIII). | DENV (type-specific), WNV, JEV | Contains potent type-specific and subcomplex-reactive neutralizing antibody epitopes. Implicated in receptor binding. | nih.govnih.gov |
| Glycan Loop Epitope | Domain I (EDI). | ZIKV (Asian-lineage) | A linear epitope on the glycan loop recognized by a class of ZIKV-specific neutralizing mAbs. | tghn.org |
Engineering of Attenuating Mutations within the E Protein for Live Vaccine Candidates
Live attenuated vaccines (LAVs) are highly effective at inducing robust and long-lasting immunity. asm.org A key strategy in modern vaccine development is the rational design of LAVs by introducing specific, attenuating mutations into the viral genome using reverse genetics. asm.orgkarger.com The E glycoprotein gene is a frequent target for such mutations because of its central role in viral entry and pathogenesis. nih.govresearchgate.net
Mutations can be engineered into regions of the E protein that are critical for its structural integrity and function, such as the hinge region between domains I and II, which is crucial for the conformational changes required for membrane fusion. researchgate.netnih.gov For example, a study on West Nile Virus identified that introducing mutations at conserved hydrophobic residues in the EDI-EDII hinge region could fully attenuate the virus's neuroinvasive phenotype in mice. researchgate.netnih.gov Similarly, a single amino acid change (Met→Lys) at position E279 in a chimeric Yellow Fever/Japanese Encephalitis virus was found to increase neurovirulence, highlighting the sensitivity of this hinge region to single mutations. nih.gov These findings demonstrate that targeting specific residues within the E protein is a viable strategy for rationally designing safe and effective live-attenuated flavivirus vaccines. researchgate.netnih.gov
Table 4: Examples of Attenuating Mutations in Flavivirus Glycoprotein E
| Flavivirus | E Protein Region / Mutation | Effect of Mutation | Relevance to Vaccine Design | Reference(s) |
| West Nile Virus (WNV) | EDI-EDII Hinge Region (E-A54I, E-Y201P) | Fully attenuated the mouse neuroinvasive phenotype. | Proves that conserved hinge residues are effective targets for rational attenuation of flaviviruses. | researchgate.netnih.gov |
| Yellow Fever Virus (YFV) / Japanese Encephalitis Virus (JEV) ChimeriVax-JE | Hinge Region (E279 Met→Lys) | Reversion to the wild-type amino acid increased neurovirulence. | Demonstrates the importance of specific hinge residues in maintaining the attenuated phenotype. | nih.gov |
| Yellow Fever Virus (YFV) 17D Vaccine | M and E proteins | Mutations in M and E proteins are responsible for inhibiting viral dissemination in mosquitoes. | Important for designing vaccines that are not transmissible by vectors. | karger.com |
| Avian Flavivirus (DTMUV) | E-NS1 Protein | Rewiring codons toward stop mutations. | A novel method to rationally attenuate RNA viruses by redirecting their evolution. | asm.org |
Glycoprotein E in Diagnostic Antigen Development
The E glycoprotein is a major antigen that stimulates the production of antibodies during a flavivirus infection, making it a cornerstone of serological diagnostic tests. nih.govnih.gov
Principles of E Protein-Based Serological Detection
Serological assays are widely used to detect antibodies (IgM, IgG, IgA) directed against flavivirus antigens. nih.gov The E protein is a primary target antigen in these tests because it is the most exposed protein on the virion surface and induces a strong antibody response. nih.gov The detection of specific IgM antibodies typically indicates a recent or acute infection, while IgG antibodies suggest a past infection or vaccination. nih.gov
However, a significant challenge in flavivirus serology is the extensive antigenic cross-reactivity among different members of the Flavivirus genus. rki.denih.gov This cross-reactivity arises because many antibodies are generated against highly conserved epitopes on the E protein, such as the fusion loop. rki.deasm.org Consequently, a person infected with one flavivirus (e.g., Dengue virus) may produce antibodies that also react with antigens from another flavivirus (e.g., Zika virus), making it difficult to determine the specific causative agent, especially in regions where multiple flaviviruses co-circulate. rki.deasm.org To improve specificity, researchers have developed recombinant E-proteins with mutations in the conserved fusion loop, which have been shown to reduce cross-reactivity in diagnostic assays. rki.de Additionally, E protein domain III (EDIII) has been shown to contain more virus-specific epitopes and is a promising antigen for developing more specific diagnostic tests. nih.govmdpi.com
Utility in Differentiating Infection from Vaccination (where applicable)
Distinguishing between antibodies induced by natural infection and those resulting from vaccination is crucial for accurate diagnosis and epidemiological surveillance. The flavivirus genome encodes both structural proteins (like the E protein) and non-structural (NS) proteins. novusbio.com
Many modern vaccine candidates, such as subunit or VLP vaccines, are based solely on structural proteins like the E protein. google.comasm.org Therefore, individuals vaccinated with these platforms will typically develop antibodies only against the E protein. In contrast, a natural infection exposes the immune system to the full array of viral proteins, including the seven non-structural proteins (e.g., NS1, NS3, NS5). nih.gov
This difference provides a basis for differentiation. By designing serological assays that detect antibodies against NS proteins, it is possible to distinguish a natural infection from a vaccination. nih.gov For example, studies have shown that an immunoassay based on the NS5 protein can reliably differentiate between natural West Nile Virus infection and vaccination with either an inactivated JEV vaccine or a live attenuated Yellow Fever vaccine. nih.gov Similarly, the NS1 protein is another important antigen used in diagnostic tests to achieve greater specificity. mdpi.com Therefore, using NS proteins as antigens, either alone or in combination with E protein antigens, is a key strategy for differentiating immune responses from infection versus vaccination. mdpi.comnih.gov
Advanced Research Methodologies and Techniques for Glycoprotein E Studies
Structural Biology Approaches
Structural biology provides the foundational framework for understanding the E glycoprotein's function. By visualizing the protein at an atomic level, researchers can decipher the mechanisms of receptor binding, membrane fusion, and antibody neutralization.
Determining the three-dimensional structure of the E glycoprotein (B1211001) has been crucial for understanding its function. Two primary techniques have been instrumental in providing high-resolution structural data: X-ray crystallography and cryo-electron microscopy (cryo-EM).
X-ray crystallography has been used to solve the structure of the soluble ectodomain of the E protein (sE) from various flaviviruses. This technique requires the protein to be crystallized, a process that can be challenging. However, it yields atomic-resolution models that have revealed the three distinct domains of the E protein (DI, DII, and DIII) and the arrangement of these domains in the prefusion dimeric state. nih.govnih.gov These structures have been fundamental in mapping neutralizing antibody epitopes and understanding the initial conformation of the protein on the mature virion. nih.gov
Cryo-electron microscopy (cryo-EM) has revolutionized the structural analysis of large viral assemblies. Unlike X-ray crystallography, cryo-EM does not require crystallization and can be used to visualize the entire virion or virus-like particles in a near-native, hydrated state. nih.gov Advances in cryo-EM have enabled the determination of flavivirus structures at resolutions approaching 3 Å. nih.gov This has allowed for the precise modeling of the E protein arrangement on the viral surface and has provided insights into the interactions between E proteins and the underlying lipid membrane. caltech.edu Cryo-EM has been successfully applied to numerous flaviviruses, including Dengue, Zika, West Nile, and Japanese encephalitis viruses, revealing key structural details that can influence viral pathogenesis and stability. nih.govresearchgate.net
| Flavivirus | Technique | PDB ID | Description | Resolution (Å) |
|---|---|---|---|---|
| Dengue Virus 2 | X-ray Crystallography | 1OAN | Soluble E protein (sE) prefusion dimer | 2.0 |
| Dengue Virus 2 | Cryo-EM | 1K4R | Mature virion structure | 9.5 |
| Zika Virus | Cryo-EM | 5IRE | Mature virion structure | 3.8 |
| West Nile Virus | Cryo-EM | 6CO8 | Mature virion structure | 4.1 |
| Tick-Borne Encephalitis Virus | X-ray Crystallography | 1SVB | Soluble E protein (sE) postfusion trimer | 2.0 |
The E glycoprotein is not a static structure; it undergoes significant and essential conformational changes, particularly during the fusion process triggered by the acidic environment of the endosome. nih.govnih.gov Studying these dynamics is critical for a complete understanding of viral entry.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformational dynamics in solution. nih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) when the protein is placed in a deuterated solvent. uu.nl Regions of the protein that are flexible or solvent-exposed will exchange hydrogens more rapidly than regions that are well-structured or buried. HDX-MS has been used to map conformational changes in the E protein upon binding to antibodies or in response to changes in temperature, providing insights into the "breathing" of the virus particle. uu.nlnih.govplos.org This method can identify regions that become more or less accessible, revealing the mechanics of the conformational transitions required for membrane fusion and identifying allosteric effects of antibody binding. nih.govnih.gov
Other biophysical techniques such as Förster resonance energy transfer (FRET) , particularly at the single-molecule level (smFRET), can also be employed to monitor the real-time conformational changes of the E protein. These methods provide quantitative data on the distances between specific labeled sites on the protein, allowing researchers to track the large-scale rearrangements that characterize the pre- to post-fusion transition.
Molecular and Cell Biology Techniques
While structural methods provide a static snapshot, molecular and cell biology techniques are essential for studying the E glycoprotein in the context of the living virus and for dissecting the function of its specific domains and residues.
Reverse genetics, the creation of viruses from cloned cDNA, has revolutionized virology. nih.govbohrium.com For flaviviruses, "infectious clone" technology allows for the precise manipulation of the viral genome, enabling researchers to introduce specific mutations into the gene encoding the E protein and then study the effects of these changes on the virus's life cycle. nih.govnih.gov
The construction of full-length flavivirus cDNA clones in bacterial vectors can be challenging due to the instability of the viral sequences and the potential toxicity of viral protein expression from cryptic bacterial promoters. nih.govasm.orgmdpi.com To overcome these issues, researchers have developed several strategies, including:
Using low-copy-number plasmids or bacterial artificial chromosomes (BACs) to reduce toxicity. asm.org
Assembling the full-length genome in vitro from multiple smaller, stable DNA fragments.
Introducing silent mutations to disrupt cryptic promoter sequences within the viral genome. asm.org
Employing yeast-based homologous recombination for genome assembly. asm.org
These systems are indispensable for studying the E protein, as they allow for the generation of mutant viruses to directly assess the impact of specific amino acid changes on viral biology and pathogenesis. nih.govnih.gov
Once a stable reverse genetics system is established, site-directed mutagenesis can be used to alter any amino acid in the E glycoprotein. nih.gov This powerful technique is central to functional characterization studies. Researchers can target specific regions, such as the highly conserved fusion loop in domain II, the putative receptor-binding sites in domain III, or glycosylation sites, to understand their precise roles. plos.orgmicrobiologyresearch.orgnih.gov
For example, mutagenesis of the fusion loop has confirmed its essential role in membrane fusion. microbiologyresearch.org Similarly, mutating residues at the interfaces between E protein domains or dimers can reveal their importance for the stability of the virion and the regulation of the conformational changes required for entry. plos.org The functional consequences of these mutations are then analyzed using a variety of assays that measure viral replication, infectivity, and assembly. asm.org
| Flavivirus | E Protein Region/Residue | Mutation | Observed Effect | Reference Technique |
|---|---|---|---|---|
| West Nile Virus | DI-DII Hinge (T198) | T198F | Increased exposure of fusion loop epitope, reduced thermal stability, attenuated in vivo. plos.org | Reporter Virus Particles, Neutralization Assay |
| Dengue Virus 2 | N-glycosylation site (N153) | N153Q | Increased sensitivity to neutralization by certain broadly neutralizing antibodies. nih.govasm.org | Reporter Virus Particles, Neutralization Assay |
| Zika Virus | N-glycosylation site (T156) | T156S | Loss of glycan occupancy and increased neutralization sensitivity to EDE antibodies. nih.govasm.org | Reporter Virus Particles, Neutralization Assay |
| Dengue Virus | Fusion Loop | Various | Identified as a key determinant for broadly cross-reactive antibodies. microbiologyresearch.org | Virus-Like Particles, ELISA |
To assess the functional consequences of mutations introduced into the E protein, a variety of assays are employed.
Plaque assays are a classic virological method used to quantify infectious virus. Cells are infected with serial dilutions of the virus, and the formation of plaques (zones of cell death) is used to calculate the viral titer. This assay provides a direct measure of the infectivity of mutant viruses.
Reporter Virus Particles (RVPs) and Virus-Like Particles (VLPs) are safer and often higher-throughput alternatives to using live, infectious virus. nih.govasm.org
RVPs are replication-incompetent particles that contain the structural proteins (including the mutated E protein) of a flavivirus but package a reporter gene (such as luciferase or green fluorescent protein) instead of the viral genome. nih.govasm.orgcreative-diagnostics.com When these particles infect a cell, the reporter gene is expressed, providing a quantifiable signal that is proportional to viral entry. RVPs are widely used in high-throughput neutralization assays to screen for antiviral antibodies or compounds that block entry. nih.govnih.gov
VLPs are non-infectious particles composed of viral structural proteins (C, prM, and E) that self-assemble and are secreted from cells. microbiologyresearch.orgasm.org They are antigenically similar to authentic virions and are used to study antibody binding, virus assembly, and secretion.
These systems, combined with quantitative real-time PCR (qRT-PCR) to measure viral RNA replication and Western blotting to analyze protein expression and processing, provide a comprehensive toolkit for characterizing how modifications to the E glycoprotein affect the entire viral life cycle.
Host Factor Interaction Studies
Flaviviruses are obligate intracellular pathogens that rely extensively on the host cell's machinery for their replication. The E protein, being on the virion surface, is the first point of contact with the host cell and engages in numerous interactions with host factors to facilitate viral entry and subsequent replication steps. Identifying these interacting partners is crucial for understanding viral tropism and pathogenesis and for discovering novel antiviral targets.
Quantitative proteomics has emerged as a powerful tool for the large-scale identification and quantification of virus-host protein-protein interactions (PPIs). nih.govutmb.edu Techniques such as affinity purification coupled with mass spectrometry (AP-MS) have been instrumental in creating comprehensive interaction maps for the proteins of various flaviviruses, including Dengue virus (DENV) and Zika virus (ZIKV). surrey.ac.ukresearchgate.netuniprot.org In these experiments, a viral protein (the "bait") is tagged and expressed in host cells. The bait protein and its interacting host proteins are then purified and identified by mass spectrometry.
Comparative proteomics across different flaviviruses and host species (e.g., human and mosquito) has revealed both conserved and species-specific interactions. For instance, AP-MS studies have identified a range of host factors that interact with flavivirus proteins, highlighting the hijacking of cellular processes like protein translocation at the endoplasmic reticulum (ER) via the SEC61 translocon. surrey.ac.ukfrontiersin.org Other proteomic screens have identified interactions between viral non-structural proteins and host factors that indirectly influence the function of the E protein by affecting the viral replication complex. researchgate.netfrontiersin.org
Table 1: Examples of Host Factors Interacting with Flavivirus Proteins Identified Through Proteomic Studies
| Viral Protein | Interacting Host Factor | Host Cellular Process | Potential Role in Viral Lifecycle | Flavivirus |
|---|---|---|---|---|
| NS4A/NS4B | SEC61 complex | Protein translocation into ER | Polyprotein processing and replication complex formation | DENV, ZIKV |
| NS4A | ANKLE2 | Unknown | Linked to microcephaly | ZIKV |
| NS1 | RACK1 | Signal transduction | Viral replication | ZIKV, DENV, WNV |
| NS4A | RTN3 | ER remodeling | Replication complex formation | WNV, ZIKV |
| NS2B, NS3, NS5 | ATL2/3 | ER shaping | Replication complex formation | DENV |
Immunological and Serological Assays
The E protein is the primary target of the host's humoral immune response, eliciting the production of both neutralizing and non-neutralizing antibodies. Therefore, a variety of immunological and serological assays have been developed to characterize these antibody responses, assess vaccine efficacy, and diagnose infections.
Neutralization Assays for Antibody Efficacy
Neutralization assays are the gold standard for determining the functional efficacy of antibodies against flaviviruses. These assays measure the ability of antibodies to block viral infection of susceptible cells. The plaque reduction neutralization test (PRNT) has traditionally been the most widely used method. In PRNT, serial dilutions of heat-inactivated serum are mixed with a standard amount of virus and then added to a monolayer of susceptible cells. After an incubation period, the cells are overlaid with a semi-solid medium to restrict the spread of the virus, resulting in the formation of localized lesions or "plaques." The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% or 90% reduction in the number of plaques compared to a control with no serum.
While PRNT is highly specific, it is also labor-intensive and time-consuming. To address these limitations, higher-throughput alternatives have been developed. These include focus reduction neutralization tests (FRNT), where viral foci are detected by immunostaining, and microneutralization assays performed in 96-well plates. More recently, reporter virus neutralization tests (RVNTs) have been developed. These assays utilize genetically engineered viruses that express a reporter gene, such as luciferase or a fluorescent protein, upon infection of cells. The neutralizing capacity of antibodies is then quantified by measuring the reduction in the reporter signal.
High-Throughput Epitope Mapping Techniques
Identifying the specific epitopes on the E protein that are recognized by neutralizing antibodies is crucial for understanding the mechanisms of protection and for the rational design of vaccines and immunotherapeutics. High-throughput epitope mapping techniques have revolutionized this process, allowing for the rapid and precise identification of antibody binding sites.
Phage display is a powerful technique where a library of peptides or protein fragments is expressed on the surface of bacteriophages. To map E protein epitopes, a library of random peptides or a library of E protein fragments can be screened for binding to a specific monoclonal antibody. Phages that display a peptide that binds to the antibody are selected and amplified, and the sequence of the displayed peptide is determined by DNA sequencing. This method has been successfully used to identify both linear and conformational epitopes on the flavivirus E protein.
Yeast surface display is another high-throughput method for epitope mapping. In this technique, the E protein or its domains are displayed on the surface of yeast cells. A library of E protein mutants can be generated and screened for loss of binding to a particular antibody using fluorescence-activated cell sorting (FACS). Residues that, when mutated, disrupt antibody binding are identified as part of the epitope. This approach provides a quantitative measure of the contribution of individual amino acids to the antibody-antigen interaction.
Table 2: Examples of Epitopes on Flavivirus E Protein Identified by High-Throughput Mapping
| Flavivirus | E Protein Domain | Epitope Location | Mapping Technique | Antibody Specificity |
|---|---|---|---|---|
| Dengue Virus | Domain III | Lateral Ridge | Yeast Display | Type-specific neutralizing mAbs |
| Dengue Virus | Domain II | Fusion Loop | Phage Display | Cross-reactive neutralizing mAbs |
| West Nile Virus | Domain III | Lateral Ridge | Yeast Display | Potently neutralizing mAbs |
| Zika Virus | Domain I/II | Dimerization Interface | Phage Display | Cross-reactive mAbs |
Computational and Bioinformatics Approaches
Computational and bioinformatics tools have become indispensable in the study of flavivirus glycoprotein E. These approaches complement experimental methods by providing insights into the evolution, structure, and function of the E protein at a molecular level.
Comparative Sequence Analysis and Phylogenetic Reconstruction
Comparative sequence analysis of the E protein gene from different flaviviruses provides valuable information about conserved regions, which are likely to be functionally important, and variable regions, which may be under immune pressure. Multiple sequence alignment is a fundamental technique used to compare E protein sequences and identify these regions.
Phylogenetic reconstruction uses mathematical models to infer the evolutionary relationships between different flaviviruses based on their E protein gene sequences. The resulting phylogenetic tree illustrates how different viruses have diverged from a common ancestor. This analysis is crucial for understanding the emergence and spread of new flavivirus strains and for tracking viral evolution. Several methods are used for phylogenetic reconstruction, including distance-matrix methods (e.g., Neighbor-Joining), maximum parsimony, maximum likelihood, and Bayesian inference. A variety of software packages are available for performing these analyses, such as MEGA (Molecular Evolutionary Genetics Analysis), PAUP* (Phylogenetic Analysis Using Parsimony), and BEAST (Bayesian Evolutionary Analysis by Sampling Trees). mdpi.comnih.gov
In Silico Modeling of E Protein Structure and Interactions
In silico modeling techniques allow researchers to create three-dimensional models of the E protein and to simulate its interactions with other molecules, such as host cell receptors and antibodies. These models are often based on experimentally determined structures from techniques like X-ray crystallography and cryo-electron microscopy.
Homology modeling can be used to build a 3D model of an E protein for which the structure has not been experimentally determined, based on the known structure of a related flavivirus E protein.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.netnih.gov This method is widely used to predict how antibodies or small molecule inhibitors bind to the E protein. researchgate.netresearchgate.netnih.govnih.gov By simulating the interaction between an antibody and the E protein, researchers can identify the likely epitope and the key amino acid residues involved in the interaction.
Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. nih.govmdpi.comiiserpune.ac.in MD simulations of the E protein can reveal its dynamic behavior, including conformational changes that are essential for its function, such as the pH-dependent rearrangements that occur during viral entry. nih.govmdpi.comiiserpune.ac.in These simulations can also be used to study the stability of E protein-ligand complexes and to understand the energetic basis of these interactions. mdpi.com By combining these computational approaches with experimental data, a more complete picture of the flavivirus E protein's role in infection and immunity can be achieved.
Q & A
Q. What are the structural and functional roles of flavivirus glycoprotein E in viral entry?
Glycoprotein E mediates viral attachment to host receptors (e.g., DC-SIGN via N-linked glycans) and drives membrane fusion through pH-dependent conformational changes . Key methods to study this include:
- Cryo-electron microscopy (cryo-EM) to resolve E protein organization on virions (e.g., dimeric arrangements in mature particles) .
- X-ray crystallography to identify fusion-active conformations, such as the hydrophobic pocket in domain II critical for membrane fusion .
- Site-directed mutagenesis to validate residues involved in receptor binding (e.g., fusion loop residues) .
Q. How does glycoprotein E contribute to antibody cross-reactivity in flavivirus infections?
E protein contains conserved epitopes (e.g., fusion peptide in domain II) that elicit cross-reactive antibodies, complicating serodiagnosis and enhancing infection via antibody-dependent enhancement (ADE) . Methodological approaches include:
Q. What experimental strategies are used to evaluate neutralizing antibodies targeting E protein?
Neutralizing antibodies are assessed through:
- Plaque reduction neutralization tests (PRNT) to quantify antibody titers required for viral inhibition .
- Structural epitope analysis via cryo-EM or X-ray crystallography of antibody-E complexes (e.g., murine antibody 2A10G6 binding to Zika E protein) .
Advanced Research Questions
Q. How can researchers resolve cross-reactive antibody interference in flavivirus serodiagnostics?
Cross-reactivity arises from conserved E protein epitopes. Solutions involve:
Q. What computational and structural approaches are used to design inhibitors targeting E protein fusion mechanisms?
Strategies include:
Q. How can conformational changes in E protein during virion maturation be analyzed?
Advanced methods include:
Q. What techniques map conformational epitopes on E protein for vaccine development?
Conformational epitopes are mapped using:
Q. How does glycosylation of E protein modulate immune evasion or host interactions?
N-linked glycans on E protein shield epitopes or mediate receptor binding. Key methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
